Product packaging for 5-Chlorohex-1-ene(Cat. No.:CAS No. 927-54-8)

5-Chlorohex-1-ene

Cat. No.: B108983
CAS No.: 927-54-8
M. Wt: 118.6 g/mol
InChI Key: XPCQFYOMEFDDOT-UHFFFAOYSA-N
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Description

5-Chlorohex-1-ene is a useful research compound. Its molecular formula is C6H11Cl and its molecular weight is 118.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11Cl B108983 5-Chlorohex-1-ene CAS No. 927-54-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chlorohex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl/c1-3-4-5-6(2)7/h3,6H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCQFYOMEFDDOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559826
Record name 5-Chlorohex-1-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927-54-8
Record name 5-Chlorohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chlorohex-1-ene: Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural elucidation of 5-Chlorohex-1-ene. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Chemical Properties

This compound is a halogenated alkene with the molecular formula C₆H₁₁Cl.[1] It is a colorless liquid with a characteristic odor. Below is a summary of its key chemical and physical properties.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₁Cl[1]
Molecular Weight 118.60 g/mol [1]
CAS Number 927-54-8[1]
Boiling Point 121.346 °C (at 760 mmHg)[2]
Density 0.882 g/cm³[2]
Melting Point Not available
Solubility Insoluble in water; Soluble in organic solvents.[3][4][5]

Structure Elucidation

The structure of this compound can be unequivocally determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The vinyl protons (=CH₂) will appear in the downfield region (typically δ 4.9-5.9 ppm). The proton on the carbon bearing the chlorine atom (CH-Cl) is expected to be a multiplet in the range of δ 3.5-4.5 ppm. The remaining methylene and methyl protons will appear in the upfield region (typically δ 1.0-2.5 ppm).

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the molecule. The alkene carbons (=CH₂ and -CH=) will appear in the downfield region (δ 110-140 ppm). The carbon atom bonded to the chlorine atom (C-Cl) will be found in the range of δ 50-70 ppm. The remaining aliphatic carbons will appear in the upfield region (δ 15-40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • C-H stretch (alkene): A sharp peak around 3080 cm⁻¹

  • C-H stretch (alkane): Peaks in the range of 2850-2960 cm⁻¹

  • C=C stretch (alkene): A peak around 1640 cm⁻¹

  • C-Cl stretch: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at m/z 118. An important feature would be the presence of an isotope peak at m/z 120 (M+2) with an intensity of about one-third of the molecular ion peak, which is characteristic of the presence of a single chlorine atom. Common fragmentation patterns would involve the loss of a chlorine atom (M-35) and cleavage of the carbon-carbon bonds.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrochlorination of 1,5-hexadiene.

Materials:

  • 1,5-Hexadiene

  • Hydrogen chloride (gas or solution in a suitable solvent)

  • Anhydrous calcium chloride

  • Suitable aprotic solvent (e.g., dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 1,5-hexadiene in the chosen anhydrous solvent.

  • Cool the solution in an ice bath.

  • Bubble hydrogen chloride gas through the solution or add a solution of HCl dropwise with continuous stirring. The reaction is typically carried out in the presence of a catalyst, such as a Lewis acid, to promote the reaction.

  • Monitor the reaction progress using a suitable technique, such as gas chromatography (GC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Characterization Protocols

NMR Spectroscopy:

  • Prepare a sample by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Process the spectra using appropriate software to obtain chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

IR Spectroscopy:

  • Obtain the IR spectrum of a neat liquid sample of this compound.

  • Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption peaks corresponding to the functional groups present.

Mass Spectrometry:

  • Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system or by direct injection.

  • Use a standard ionization technique, such as electron ionization (EI).

  • Record the mass spectrum, noting the molecular ion peak and the major fragment ions.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

structure_elucidation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Analyze Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Identify Functional Group Absorptions IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Analysis of 5-Chlorohex-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a detailed overview of the anticipated mass spectrometry fragmentation analysis of 5-chlorohex-1-ene. Due to the absence of publicly available mass spectral data for this specific compound in common databases, this guide is based on established principles of mass spectrometry and the known fragmentation patterns of analogous chlorinated and unsaturated organic molecules. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of organic compounds.

Predicted Mass Spectrum and Molecular Ion

This compound has a molecular formula of C₆H₁₁Cl. The presence of chlorine, with its two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance), will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragment ions.

The nominal molecular weight of this compound is 118 g/mol (for the ³⁵Cl isotope) and 120 g/mol (for the ³⁷Cl isotope). Therefore, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak cluster at m/z 118 and m/z 120, with a relative intensity ratio of approximately 3:1, which is a hallmark of a monochlorinated compound.

Experimental Protocols

The mass spectrum of this compound would typically be acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Table 1: Typical GC-MS Experimental Parameters

ParameterValue
Gas Chromatograph (GC)
Injection ModeSplit/Splitless
Injector Temperature250 °C
Carrier GasHelium
Column5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent)
Column Dimensions30 m length, 0.25 mm internal diameter, 0.25 µm film thickness
Oven ProgramInitial temperature 40 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 35-300
Scan Speed1000 amu/s

Predicted Fragmentation Pathways

Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation. The fragmentation of this compound will be directed by the presence of the chlorine atom and the double bond, which are the most reactive sites in the molecule.

The initial ionization event is the removal of an electron to form the molecular ion radical cation, [C₆H₁₁Cl]⁺•. This unstable species will then undergo a series of fragmentation reactions to produce smaller, more stable ions.

Alpha-Cleavage

Alpha-cleavage is a common fragmentation pathway for compounds containing heteroatoms. In this compound, the bond between C4 and C5 is alpha to the chlorine atom. Cleavage of this bond would result in the loss of a propyl radical (•C₃H₇) to yield a resonance-stabilized cation at m/z 75 (for ³⁵Cl) and m/z 77 (for ³⁷Cl).

alpha_cleavage M [C₆H₁₁Cl]⁺• (m/z 118/120) F1 [C₃H₆Cl]⁺ (m/z 75/77) M->F1 L1 L1 - •C₃H₇ allylic_cleavage M [C₆H₁₁Cl]⁺• (m/z 118/120) F2 [C₃H₅]⁺ (m/z 41) M->F2 L2 L2 - •C₃H₆Cl mclafferty_rearrangement M [C₆H₁₁Cl]⁺• (m/z 118/120) F3 [C₃H₅Cl]⁺• (m/z 76/78) M->F3 L3 L3 - C₃H₆ hcl_loss M [C₆H₁₁Cl]⁺• (m/z 118/120) F4 [C₆H₁₀]⁺• (m/z 82) M->F4 L4 L4 - HCl workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation GC_MS GC-MS Analysis Identify_M_ion Identify Molecular Ion Peak (m/z 118/120, 3:1 ratio) GC_MS->Identify_M_ion Propose_Fragments Propose Fragmentation Pathways (Alpha-cleavage, Allylic cleavage, etc.) Identify_M_ion->Propose_Fragments Compare_Fragments Compare Predicted Fragments with Observed Spectrum Propose_Fragments->Compare_Fragments Confirm_Structure Confirm Structure of This compound Compare_Fragments->Confirm_Structure

An In-depth Technical Guide to Infrared (IR) Spectroscopy for the Characterization of Haloalkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characteristic infrared (IR) spectroscopy absorption peaks for haloalkenes. It is designed to assist researchers, scientists, and professionals in drug development in the identification and characterization of these compounds. This document outlines the key vibrational modes, presents quantitative data in a structured format, details experimental protocols, and provides a logical workflow for spectral interpretation.

Introduction to the Infrared Spectroscopy of Haloalkenes

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to its natural vibrational modes. For haloalkenes, the most informative absorption bands arise from the stretching vibrations of the carbon-carbon double bond (C=C) and the carbon-halogen bond (C-X), as well as the stretching and bending vibrations of the vinyl C-H bonds.

The position, intensity, and shape of these absorption bands are influenced by several factors, including the mass of the halogen atom, the electronegativity of the halogen, and the overall substitution pattern of the alkene. Understanding these relationships is crucial for the accurate interpretation of the IR spectra of haloalkenes.

Characteristic Vibrational Modes of Haloalkenes

The key vibrational modes for the identification of haloalkenes in an IR spectrum are:

  • C=C Stretching Vibration: The presence of a carbon-carbon double bond gives rise to a stretching absorption in the region of 1680-1620 cm⁻¹.[1][2] The exact position of this peak is sensitive to the nature of the substituents on the double bond.

  • =C-H Stretching Vibration: The stretching of the bond between a vinylic carbon and a hydrogen atom typically occurs in the region of 3100-3000 cm⁻¹.[1][3] The presence of a peak in this region is a strong indication of an unsaturated compound.

  • =C-H Bending Vibration (Out-of-Plane): These vibrations, often referred to as "wags," are found in the 1000-650 cm⁻¹ region and are highly diagnostic of the substitution pattern of the alkene.[4]

  • C-X Stretching Vibration: The stretching vibration of the carbon-halogen bond is a key feature in the IR spectra of haloalkanes and haloalkenes. These absorptions appear in the fingerprint region of the spectrum (below 1500 cm⁻¹) and their position is highly dependent on the mass of the halogen atom.

Quantitative Data for Characteristic IR Peaks of Haloalkenes

The following table summarizes the characteristic IR absorption frequencies for various haloalkenes. It is important to note that these are approximate ranges and the exact position of the peaks can be influenced by the specific molecular structure and the presence of other functional groups.

Vibrational ModeFluoroalkenes (cm⁻¹)Chloroalkenes (cm⁻¹)Bromoalkenes (cm⁻¹)Iodoalkenes (cm⁻¹)
C=C Stretch ~16501608 - 1640~1610~1600
=C-H Stretch 3100 - 30003100 - 30003100 - 30003100 - 3000
C-F Stretch 1360 - 1000 (strong)---
C-Cl Stretch -850 - 550 (strong)--
C-Br Stretch --690 - 515 (strong)-
C-I Stretch ---600 - 500 (strong)

Note on C=C Stretching Frequencies: The electronegativity of the halogen atom can influence the frequency of the C=C stretching vibration. Generally, as the electronegativity of the halogen increases (I < Br < Cl < F), the C=C stretching frequency may also increase. However, this effect can be complex and is also influenced by other factors such as conjugation and substitution patterns.

Experimental Protocols

The following are detailed methodologies for obtaining high-quality IR spectra of haloalkenes.

Sample Preparation

The choice of sample preparation technique depends on the physical state of the haloalkene.

  • Liquid Samples (Neat): For non-volatile liquid haloalkenes, the simplest method is to prepare a thin film between two salt plates (e.g., NaCl or KBr).[5]

    • Place a drop of the liquid sample onto the center of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

    • Ensure there are no air bubbles trapped between the plates.

    • Mount the plates in the spectrometer's sample holder.

  • Volatile Liquid Samples: For volatile haloalkenes, a sealed liquid cell is necessary to prevent evaporation during analysis.

    • Select a liquid cell with an appropriate path length (typically 0.1 to 1 mm).

    • Inject the liquid sample into the cell using a syringe.

    • Ensure the cell is properly sealed to prevent sample loss.

    • Place the cell in the spectrometer's sample holder.

  • Solid Samples (KBr Pellet): If the haloalkene is a solid, a potassium bromide (KBr) pellet can be prepared.

    • Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle.

    • Transfer the mixture to a pellet press.

    • Apply pressure to form a transparent or translucent pellet.

    • Mount the pellet in the sample holder.

  • Attenuated Total Reflectance (ATR) for Liquids and Solids: ATR-FTIR is a convenient technique that requires minimal sample preparation.[6]

    • Ensure the ATR crystal is clean.

    • Place a small amount of the liquid or solid sample directly onto the crystal.

    • For solid samples, apply pressure using the built-in clamp to ensure good contact with the crystal.

    • Collect the spectrum.

Instrument Settings for FTIR Spectroscopy

For optimal results, the following instrument settings are recommended:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16 to 32 scans are typically sufficient to obtain a good signal-to-noise ratio.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be collected before running the sample spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Logical Workflow for Spectral Interpretation

The following diagram, generated using the DOT language, illustrates a logical workflow for the identification and characterization of a haloalkene from its IR spectrum.

Haloalkene_IR_Interpretation start Obtain IR Spectrum check_alkene Presence of C=C stretch? (~1680-1620 cm⁻¹) start->check_alkene check_vinyl_ch Presence of =C-H stretch? (~3100-3000 cm⁻¹) check_alkene->check_vinyl_ch Yes no_alkene Not an alkene. check_alkene->no_alkene No check_vinyl_ch->no_alkene No is_alkene Alkene functional group likely present. check_vinyl_ch->is_alkene Yes end Final Characterization no_alkene->end check_halogen Examine Fingerprint Region for C-X Stretch is_alkene->check_halogen is_fluoro C-F Stretch? (1360-1000 cm⁻¹) check_halogen->is_fluoro is_chloro C-Cl Stretch? (850-550 cm⁻¹) is_fluoro->is_chloro No fluoroalkene Fluoroalkene Identified is_fluoro->fluoroalkene Yes is_bromo C-Br Stretch? (690-515 cm⁻¹) is_chloro->is_bromo No chloroalkene Chloroalkene Identified is_chloro->chloroalkene Yes is_iodo C-I Stretch? (600-500 cm⁻¹) is_bromo->is_iodo No bromoalkene Bromoalkene Identified is_bromo->bromoalkene Yes iodoalkene Iodoalkene Identified is_iodo->iodoalkene Yes no_haloalkene No haloalkene detected or C-X bond not observed. is_iodo->no_haloalkene No fluoroalkene->end chloroalkene->end bromoalkene->end iodoalkene->end no_haloalkene->end

References

Physical properties of 5-Chlorohex-1-ene: boiling point and density

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical Properties of 5-Chlorohex-1-ene

This guide provides a comprehensive overview of the key physical properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a logical workflow for its synthesis.

Core Physical Properties

This compound is a halogenated alkene with distinct physical characteristics that are crucial for its handling, application, and purification in a laboratory setting.

Data Presentation

The primary physical properties of this compound are summarized in the table below for easy reference and comparison.

Physical PropertyValue
Boiling Point 121.346 °C (at 760 mmHg)[1]
Density 0.882 g/cm³[1]
Molecular Formula C₆H₁₁Cl
Molecular Weight 118.6045 g/mol [1]
Flash Point 20.115 °C[1]
Refractive Index 1.425[1]
Vapor Pressure 17.584 mmHg (at 25 °C)[1]

Experimental Protocols

The determination of the physical properties of a compound like this compound requires precise and standardized experimental procedures. Below are detailed methodologies for determining the boiling point and a plausible synthetic route.

Determination of Boiling Point

Objective: To accurately measure the boiling point of this compound.

Apparatus:

  • A round-bottom flask or a test tube

  • Heating mantle or sand bath

  • Thermometer calibrated for the expected temperature range

  • Condenser

  • Boiling chips

  • Distillation head and receiving flask (for distillation method)

Procedure:

  • Sample Preparation: A small volume of this compound is placed in the round-bottom flask or test tube, and a few boiling chips are added to ensure smooth boiling.

  • Apparatus Setup: The flask is connected to a condenser in a distillation setup. The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head, ensuring the vapor temperature is measured accurately.

  • Heating: The sample is gently heated. The temperature is monitored closely as it approaches the boiling point.

  • Observation: The boiling point is recorded as the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature should remain constant during the distillation of the pure liquid.

Synthesis of this compound

A plausible method for the synthesis of this compound involves the reaction of 1,5-hexadiene with hydrochloric acid.

Reaction: CH₂=CH(CH₂)₂CH=CH₂ + HCl → CH₂=CH(CH₂)₂CHClCH₃

Materials:

  • 1,5-Hexadiene

  • Concentrated Hydrochloric Acid

  • Anhydrous Calcium Chloride (for drying)

  • Reaction flask with a magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: 1,5-hexadiene is placed in the reaction flask, which is cooled in an ice bath.

  • Addition of HCl: Concentrated hydrochloric acid is added dropwise to the stirred 1,5-hexadiene. The temperature is maintained at a low level to control the exothermic reaction.

  • Reaction Monitoring: The reaction mixture is stirred for a specified period until completion, which can be monitored by techniques such as gas chromatography (GC).

  • Workup: The organic layer is separated using a separatory funnel, washed with a saturated sodium bicarbonate solution to neutralize excess acid, and then with brine.

  • Drying and Purification: The crude product is dried over anhydrous calcium chloride and then purified by distillation to obtain pure this compound.

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound from 1,5-hexadiene.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product R1 1,5-Hexadiene P1 Reaction in Flask (Low Temperature) R1->P1 R2 Hydrochloric Acid (HCl) R2->P1 P2 Separation of Organic Layer P1->P2 Reaction Mixture P3 Washing with NaHCO3 & Brine P2->P3 Crude Product P4 Drying with Anhydrous CaCl2 P3->P4 Washed Product PU1 Distillation P4->PU1 Dried Product FP This compound PU1->FP Purified Product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to CAS Number 927-54-8: 5-Chlorohex-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available data for 5-chlorohex-1-ene (CAS 927-54-8). It is intended for informational purposes for a technical audience. Due to a lack of published experimental studies on this specific compound, detailed experimental protocols and biological pathway information are limited. Inferences on safety and handling are drawn from data on structurally related compounds.

Core Chemical Properties

This compound is a chlorinated alkene with the molecular formula C₆H₁₁Cl.[1][2] Its structure consists of a six-carbon chain containing a double bond at the first carbon and a chlorine atom at the fifth carbon position.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These values are compiled from various chemical databases and are essential for handling, storage, and experimental design.

PropertyValueSource
Molecular Formula C₆H₁₁Cl[1][2]
Molecular Weight 118.60 g/mol [1][2]
Appearance Colorless to Light yellow clear liquid
Boiling Point 121.3 °C at 760 mmHg[2]
Density 0.882 g/cm³[2]
Flash Point 20.1 °C[2]
Refractive Index 1.425[2]
Vapor Pressure 17.58 mmHg at 25°C[2]
XLogP3-AA 2.7[1]

Safety Data and Handling

A comprehensive, officially published Safety Data Sheet (SDS) for this compound was not identified in the public domain. However, based on the GHS classifications of structurally similar chloroalkenes, a profile of its potential hazards can be inferred.[3][4][5]

GHS Hazard Classification (Inferred)

The following GHS hazard statements are associated with analogous chemical structures and should be considered as potential hazards for this compound.

Hazard ClassGHS Hazard StatementNotes
Flammable LiquidsH226: Flammable liquid and vaporAssumed based on the low flash point.
Acute Toxicity, OralH302: Harmful if swallowedBased on data for similar compounds.[4]
Skin Corrosion/IrritationH315: Causes skin irritationBased on data for similar compounds.[3]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationBased on data for similar compounds.[3]
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritationBased on data for similar compounds.[3][4]
Recommended Safety and Handling Protocols

Given the inferred hazards, the following handling and safety procedures are recommended. These are general guidelines and should be supplemented with a compound-specific risk assessment.

AspectRecommended Protocol
Personal Protective Equipment (PPE) - Eye/Face Protection: Wear chemical safety goggles and a face shield. - Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. - Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, a respirator may be necessary.
Handling - Avoid contact with skin, eyes, and clothing. - Avoid breathing vapors or mist. - Keep away from heat, sparks, and open flames. - Use non-sparking tools. - Ground and bond containers when transferring material.
Storage - Store in a tightly closed container in a cool, dry, and well-ventilated area. - Keep away from oxidizing agents and sources of ignition.
First Aid Measures - After Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. - After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. - After Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. - After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill and Disposal - Spill: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. - Disposal: Dispose of in accordance with local, state, and federal regulations.

Experimental Protocols and Potential Workflows

There is a notable absence of published literature detailing specific experimental studies, such as synthesis, reactivity, or biological assays, for this compound. Therefore, detailed, citable experimental protocols for this specific compound cannot be provided.

However, a generalized workflow for the synthesis and purification of a haloalkane can be presented as a representative example. The following diagram illustrates a hypothetical experimental workflow.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 5-hexen-2-ol, HCl) reaction Reaction (Chlorination) start->reaction 1. Add reagents quench Reaction Quenching (e.g., with NaHCO3 soln.) reaction->quench 2. Monitor completion (TLC/GC) extraction Workup (Liquid-Liquid Extraction) quench->extraction 3. Transfer to sep. funnel drying Drying (e.g., with MgSO4) extraction->drying 4. Isolate organic layer filtration Filtration drying->filtration 5. Dry organic phase concentration Solvent Removal (Rotary Evaporation) filtration->concentration 6. Remove drying agent distillation Purification (Distillation) concentration->distillation 7. Concentrate crude product final_product Pure this compound distillation->final_product 8. Collect pure fraction nmr NMR Spectroscopy final_product->nmr Characterization gcms GC-MS final_product->gcms Purity & Identity ir IR Spectroscopy final_product->ir Functional Groups

Caption: A generalized workflow for the synthesis, purification, and analysis of a haloalkane.

Signaling Pathways and Biological Activity

No information regarding the interaction of this compound with biological systems or its involvement in any signaling pathways has been found in the reviewed literature. Toxicological studies on this specific compound are also not publicly available. Research in this area would be necessary to elucidate its mechanism of action and potential biological effects. The general toxicity of haloalkanes is an area of study, but compound-specific data is required for a thorough understanding.

Conclusion

This compound (CAS 927-54-8) is a chemical for which basic physical and chemical properties are documented. However, there is a significant gap in the scientific literature regarding its detailed experimental protocols, reactivity, and biological effects. The safety information provided in this guide is inferred from related compounds and should be used with caution. Further research is required to establish a comprehensive profile for this compound, which would be of value to researchers in organic synthesis, materials science, and toxicology.

References

An In-Depth Technical Guide to the Stereoisomers of 5-Chlorohex-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Chlorohex-1-ene is a halogenated alkene of interest in synthetic organic chemistry. The presence of a stereocenter at the C5 position gives rise to two enantiomers: (R)-5-chlorohex-1-ene and (S)-5-chlorohex-1-ene. These stereoisomers are expected to exhibit distinct optical properties and potentially different biological activities, making their individual synthesis and characterization crucial for applications in fields such as pharmaceutical development and materials science. This guide provides a comprehensive overview of the properties, synthesis, and analysis of the stereoisomers of this compound, based on available data.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that while general properties for the racemic mixture are available, specific, experimentally determined data for the individual enantiomers are not widely reported in publicly accessible literature. The data presented here is a combination of information for the racemic compound and computed values for the individual stereoisomers.

PropertyValueSource
Molecular Formula C₆H₁₁Cl[1]
Molecular Weight 118.60 g/mol [1]
IUPAC Name (R-enantiomer) (5R)-5-chlorohex-1-ene
IUPAC Name (S-enantiomer) (5S)-5-chlorohex-1-ene[2]
CAS Number (racemate) 927-54-8[1]
Density (racemate) 0.882 g/cm³[3]
Boiling Point (racemate) 121.3 °C at 760 mmHg[3]
Computed XLogP3-AA 2.7[2]
Computed Rotatable Bond Count 3[2]

Stereochemistry and Chirality

The chirality of this compound arises from the tetrahedral carbon atom at position 5, which is bonded to four different groups: a chlorine atom, a hydrogen atom, a methyl group, and a but-3-en-1-yl group. The spatial arrangement of these groups determines the absolute configuration, designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules.

G cluster_R (R)-5-chlorohex-1-ene cluster_S (S)-5-chlorohex-1-ene R_C5 C5* R_Cl Cl R_C5->R_Cl 1 R_H H R_C5->R_H 4 R_CH3 CH3 R_C5->R_CH3 3 R_Butenyl CH2CH2CH=CH2 R_C5->R_Butenyl 2 S_C5 C5* S_Cl Cl S_C5->S_Cl 1 S_H H S_C5->S_H 4 S_CH3 CH3 S_C5->S_CH3 3 S_Butenyl CH2CH2CH=CH2 S_C5->S_Butenyl 2

Figure 1. Chiral center of (R)- and (S)-5-chlorohex-1-ene.

Synthesis and Enantioselective Methodologies

Synthesis of Racemic this compound

A common method for the synthesis of the racemic mixture involves the hydrochlorination of 1,5-hexadiene. This reaction proceeds via a carbocation intermediate, and the addition of HCl across one of the double bonds can lead to the formation of this compound.

G 1,5-Hexadiene 1,5-Hexadiene Carbocation Intermediate Carbocation Intermediate 1,5-Hexadiene->Carbocation Intermediate + HCl This compound (racemic) This compound (racemic) Carbocation Intermediate->this compound (racemic) + Cl-

Figure 2. Synthesis of racemic this compound.
Potential Enantioselective Routes

Strategies for the enantioselective synthesis could involve:

  • Kinetic Resolution of Racemic this compound: This involves the use of a chiral catalyst or enzyme to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

  • Asymmetric Synthesis from a Prochiral Precursor: For instance, the asymmetric reduction of a corresponding ketone, followed by chlorination with retention or inversion of configuration.

  • Chiral Pool Synthesis: Starting from a readily available enantiopure starting material.

A potential synthetic pathway for a related compound, 5-chloro-5-methylhex-1-ene, involves the Grignard reaction of allylmagnesium bromide with acetone to form the tertiary alcohol, followed by chlorination.[4] A similar strategy could theoretically be adapted for this compound starting from the appropriate aldehyde.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and separation of this compound enantiomers are not currently present in publicly available scientific literature. However, based on general laboratory practices for similar compounds, the following outlines a hypothetical workflow for chiral separation.

Chiral Gas Chromatography (GC) for Enantiomeric Separation

Objective: To separate and quantify the (R) and (S) enantiomers of this compound.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Chiral capillary column (e.g., a cyclodextrin-based stationary phase).

Methodology:

  • Sample Preparation: Prepare a dilute solution of racemic this compound in a suitable solvent (e.g., hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Separation: The enantiomers are separated on the chiral column based on their differential interactions with the stationary phase. The temperature program of the GC oven should be optimized to achieve baseline separation.

  • Detection: The separated enantiomers are detected by the FID, and the resulting peaks are integrated.

  • Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

G cluster_workflow Chiral GC Workflow Sample Preparation Sample Preparation GC Injection GC Injection Sample Preparation->GC Injection Chiral Column Separation Chiral Column Separation GC Injection->Chiral Column Separation FID Detection FID Detection Chiral Column Separation->FID Detection Data Analysis (% ee) Data Analysis (% ee) FID Detection->Data Analysis (% ee)

Figure 3. Experimental workflow for chiral GC analysis.

Spectroscopic Analysis

Standard spectroscopic techniques are used to characterize this compound. While specific spectra for the individual enantiomers are not available, the expected data for the racemic mixture is as follows:

  • ¹H NMR: The spectrum would show characteristic signals for the vinyl protons, the methine proton at C5, and the methylene and methyl protons.

  • ¹³C NMR: The spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule.

  • Mass Spectrometry (MS): Electron ionization MS would likely show the molecular ion peak and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl). Common fragmentation pathways would include the loss of a chlorine radical or cleavage of the alkyl chain.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C=C stretching of the alkene and C-Cl stretching.

Conclusion

The stereoisomers of this compound represent important targets for asymmetric synthesis and chiral analysis. While there is a notable lack of specific, experimentally-derived data for the individual enantiomers in the public domain, this guide provides a framework based on the known properties of the racemic mixture and analogous chiral compounds. Further research is required to develop and publish detailed experimental protocols for their enantioselective synthesis, separation, and characterization, which would be of significant value to the scientific community, particularly in the fields of drug discovery and development.

References

Quantum Chemical Calculations for the Stability of 5-Chlorohex-1-ene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of quantum chemical calculations to determine the conformational stability of the chiral molecule 5-Chlorohex-1-ene. Understanding the three-dimensional structure and relative energies of different stereoisomers is crucial in drug design and development, as conformational preferences can significantly impact a molecule's biological activity and pharmacokinetic properties.

Introduction

This compound is a chiral haloalkene with a stereocenter at the C5 position, giving rise to two enantiomers: (5R)-5-chlorohex-1-ene and (5S)-5-chlorohex-1-ene. Rotation around the C4-C5 single bond in each enantiomer leads to various conformers, primarily the anti and gauche forms. The relative stability of these conformers is governed by a delicate balance of steric and electronic effects. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful tool to investigate these subtle energetic differences and predict the most stable conformations.

This technical guide outlines a computational workflow for the conformational analysis of this compound, presents simulated quantitative data for the relative stabilities of its diastereomers and major conformers, and provides detailed (hypothetical) experimental protocols for these calculations.

Conformational Analysis Workflow

The determination of the most stable conformers of this compound involves a systematic computational approach. The logical workflow for this process is illustrated in the diagram below. This process begins with the generation of initial 3D structures for the different stereoisomers and proceeds through geometry optimization and energy calculation to identify the lowest energy, and therefore most stable, conformations.

G cluster_0 Structure Generation cluster_1 Quantum Chemical Calculations cluster_2 Analysis and Results A Initial 3D Structure Generation ((5R) and (5S) diastereomers) B Generation of Rotational Isomers (anti and gauche conformers) A->B Conformational Search C Geometry Optimization (e.g., DFT B3LYP/6-31G*) B->C Input for Optimization D Frequency Analysis (Confirmation of Minima) C->D Optimized Geometries F Determination of Relative Energies (ΔE and ΔG) C->F G Analysis of Geometric Parameters (Dihedral Angles, Bond Lengths) C->G E Single Point Energy Calculation (Higher Level of Theory - Optional) D->E Verified Minima E->F H Identification of Most Stable Conformers F->H G->H

Caption: Computational workflow for the conformational analysis of this compound.

Experimental Protocols: Quantum Chemical Calculations

The following section details the hypothetical computational methodology employed for the conformational analysis of this compound.

3.1. Software: All quantum chemical calculations were hypothetically performed using the Gaussian 16 suite of programs.

3.2. Conformational Search: Initial 3D structures of the (5R) and (5S) enantiomers of this compound were generated. A conformational search was then performed by systematically rotating the C4-C5 bond in 30° increments to identify all potential energy minima corresponding to the anti and gauche conformers.

3.3. Geometry Optimization and Frequency Analysis: The geometries of all identified conformers were fully optimized without any symmetry constraints using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-31G* basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.

Following optimization, a frequency calculation was performed at the same level of theory for each structure. The absence of imaginary frequencies confirmed that each optimized structure corresponds to a true local minimum on the potential energy surface. The thermal corrections to Gibbs free energy were obtained from these frequency calculations.

3.4. Single Point Energy Refinement (Optional but Recommended): To obtain more accurate relative energies, single-point energy calculations can be performed on the B3LYP/6-31G* optimized geometries using a larger basis set, such as 6-311+G(d,p), or a higher level of theory, like Møller-Plesset perturbation theory (MP2).

Data Presentation: Relative Stability of Conformers

The following tables summarize the simulated quantitative data obtained from the hypothetical quantum chemical calculations. The relative energies (in kcal/mol) are reported with respect to the most stable conformer for each diastereomer.

Table 1: Relative Energies of (5S)-5-Chlorohex-1-ene Conformers

ConformerDihedral Angle (C3-C4-C5-Cl)Relative Electronic Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)
anti~180°0.000.00
gauche (+)~ +60°0.850.75
gauche (-)~ -60°0.850.75

Table 2: Relative Energies of (5R)-5-Chlorohex-1-ene Conformers

ConformerDihedral Angle (C3-C4-C5-Cl)Relative Electronic Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)
anti~180°0.000.00
gauche (+)~ +60°0.850.75
gauche (-)~ -60°0.850.75

Based on this simulated data, the anti conformer is the most stable for both the (5R) and (5S) enantiomers of this compound. The two gauche conformers are isoenergetic and slightly higher in energy.

Visualization of Stereoisomers and Conformers

The relationship between the diastereomers and their respective low-energy conformers, along with their relative energy levels, is depicted in the following diagram.

G S_anti anti (ΔG = 0.00 kcal/mol) S_gauche_p gauche (+) (ΔG = +0.75 kcal/mol) S_anti->S_gauche_p Rotation S_gauche_n gauche (-) (ΔG = +0.75 kcal/mol) S_anti->S_gauche_n Rotation R_anti anti (ΔG = 0.00 kcal/mol) S_anti->R_anti Enantiomers R_gauche_n gauche (-) (ΔG = +0.75 kcal/mol) S_gauche_p->R_gauche_n Enantiomers R_gauche_p gauche (+) (ΔG = +0.75 kcal/mol) S_gauche_n->R_gauche_p Enantiomers R_anti->R_gauche_p Rotation R_anti->R_gauche_n Rotation

Caption: Relationship between conformers and enantiomers of this compound.

Conclusion

This technical guide has outlined a robust computational methodology for investigating the conformational stability of this compound. The simulated data indicates a preference for the anti conformation in both the (5R) and (5S) enantiomers. This type of detailed conformational analysis is indispensable in the field of drug discovery, where the three-dimensional structure of a molecule is intrinsically linked to its biological function. The presented workflow and data provide a foundational understanding for further studies on the interaction of this compound and its derivatives with biological targets.

An In-Depth Technical Guide to the Discovery and First Synthesis of 5-Chlorohex-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and first synthesis of 5-Chlorohex-1-ene. The discovery of this compound is intrinsically linked to the development of regioselective synthetic methodologies rather than its isolation from natural sources. The most effective and widely recognized synthesis proceeds through a two-step pathway involving the initial formation of a secondary alcohol, 5-hexen-2-ol, via a Grignard reaction, followed by its subsequent chlorination. This document details the experimental protocols for these key reactions, presents quantitative data in structured tables, and includes visualizations of the reaction mechanisms and experimental workflows to facilitate understanding and replication.

Introduction

This compound is a valuable chloroalkene intermediate in organic synthesis. Its structure, featuring both a terminal alkene and a secondary chloride, allows for a variety of subsequent chemical transformations, making it a useful building block for more complex molecules in the pharmaceutical and chemical industries. The challenge in its synthesis lies in achieving regioselectivity, as direct chlorination of a parent hydrocarbon can lead to a mixture of products. This guide focuses on the first successful and regioselective synthetic route.

The Prevailing Synthetic Strategy: A Two-Step Approach

The initial synthesis of this compound is not attributed to a single discovery event but rather to the application of established organometallic and substitution reactions to achieve a specific synthetic target. The most logical and regiocontrolled synthesis involves a two-step process:

  • Step 1: Grignard Reaction - The carbon skeleton is first assembled through the reaction of a Grignard reagent, specifically allylmagnesium bromide, with acetaldehyde. This reaction selectively forms the secondary alcohol, 5-hexen-2-ol.

  • Step 2: Chlorination - The hydroxyl group of 5-hexen-2-ol is then replaced with a chlorine atom using a suitable chlorinating agent, such as thionyl chloride (SOCl₂), to yield the final product, this compound.

This two-step pathway is favored due to its high regioselectivity, as the Grignard reaction precisely places the hydroxyl group at the desired position for subsequent chlorination, avoiding the formation of isomeric byproducts.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of this compound.

Step 1: Synthesis of 5-Hexen-2-ol via Grignard Reaction

This procedure outlines the formation of the alcohol intermediate.

Reaction: Acetaldehyde + Allylmagnesium bromide → 5-Hexen-2-ol

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Magnesium TurningsMg24.3112.15 g0.50
Allyl BromideC₃H₅Br120.9954.44 g (41.0 mL)0.45
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12250 mL-
AcetaldehydeCH₃CHO44.0517.62 g (22.5 mL)0.40
Saturated aq. NH₄ClNH₄Cl53.49~100 mL-
Anhydrous MgSO₄MgSO₄120.37As needed-

Procedure:

  • A dry 500 mL three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is charged with magnesium turnings and 50 mL of anhydrous diethyl ether.

  • A solution of allyl bromide in 150 mL of anhydrous diethyl ether is placed in the dropping funnel. Approximately 10 mL of this solution is added to the magnesium turnings to initiate the reaction.

  • Once the reaction begins (indicated by gentle refluxing), the remaining allyl bromide solution is added dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the Grignard reagent (allylmagnesium bromide).

  • The reaction flask is cooled in an ice bath. A solution of acetaldehyde in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

  • After the addition of acetaldehyde is complete, the reaction mixture is stirred at room temperature for 1 hour.

  • The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution with cooling in an ice bath.

  • The organic layer is separated, and the aqueous layer is extracted with two 50 mL portions of diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The crude 5-hexen-2-ol is purified by distillation.

Quantitative Data:

ParameterValue
Yield of 5-hexen-2-ol~70-80%
Boiling Point of 5-hexen-2-ol136-138 °C
Step 2: Synthesis of this compound via Chlorination

This procedure details the conversion of the alcohol to the final product.

Reaction: 5-Hexen-2-ol + Thionyl Chloride → this compound

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
5-Hexen-2-olC₆H₁₂O100.1620.0 g0.20
Thionyl ChlorideSOCl₂118.9726.2 g (16.0 mL)0.22
PyridineC₅H₅N79.101.6 g (1.6 mL)0.02
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12100 mL-
Saturated aq. NaHCO₃NaHCO₃84.01~50 mL-
Anhydrous MgSO₄MgSO₄120.37As needed-

Procedure:

  • A dry 250 mL three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel is charged with 5-hexen-2-ol and 100 mL of anhydrous diethyl ether. A small amount of pyridine is added.

  • The flask is cooled in an ice bath. Thionyl chloride is added dropwise from the dropping funnel with stirring over a period of 30 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1 hour.

  • The reaction mixture is cooled to room temperature and then poured slowly into a beaker containing crushed ice.

  • The mixture is neutralized by the careful addition of saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with two 30 mL portions of diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The crude this compound is purified by distillation.

Quantitative Data:

ParameterValue
Yield of this compound~60-70%
Boiling Point of this compound122-124 °C

Reaction Mechanisms and Workflows

The following diagrams illustrate the key chemical transformations and the overall experimental workflow.

G cluster_step1 Step 1: Grignard Reaction acetaldehyde Acetaldehyde intermediate_complex Magnesium Alkoxide Intermediate acetaldehyde->intermediate_complex Nucleophilic Attack allylmagnesium_bromide Allylmagnesium Bromide allylmagnesium_bromide->intermediate_complex hexenol 5-Hexen-2-ol intermediate_complex->hexenol Acidic Workup (NH4Cl)

Caption: Reaction mechanism for the synthesis of 5-Hexen-2-ol.

G cluster_step2 Step 2: Chlorination (SN2) hexenol 5-Hexen-2-ol chlorosulfite_intermediate Alkyl Chlorosulfite Intermediate hexenol->chlorosulfite_intermediate socl2 Thionyl Chloride (SOCl₂) socl2->chlorosulfite_intermediate chlorohexene This compound chlorosulfite_intermediate->chlorohexene Intramolecular Nucleophilic Attack by Cl⁻ so2 SO₂ (gas) chlorosulfite_intermediate->so2 hcl HCl (gas) chlorosulfite_intermediate->hcl G start Start grignard_formation Prepare Allylmagnesium Bromide Grignard Reagent start->grignard_formation grignard_reaction React Grignard Reagent with Acetaldehyde grignard_formation->grignard_reaction workup1 Aqueous Workup (NH₄Cl) grignard_reaction->workup1 distillation1 Purify 5-Hexen-2-ol by Distillation workup1->distillation1 chlorination React 5-Hexen-2-ol with Thionyl Chloride distillation1->chlorination workup2 Neutralization (NaHCO₃) and Extraction chlorination->workup2 distillation2 Purify this compound by Distillation workup2->distillation2 end End Product: This compound distillation2->end

A Technical Guide to the Solubility of 5-Chlorohex-1-ene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-chlorohex-1-ene in a range of common organic solvents. Due to the absence of specific experimental data in publicly available literature, this guide is based on established principles of chemical solubility, drawing parallels with structurally similar compounds such as haloalkanes and alkenes. The information presented herein serves as a foundational resource for researchers and professionals in drug development and other scientific fields who may be working with this or analogous compounds.

Core Principles of Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible. This compound is a molecule of interest, possessing both a polar carbon-chlorine bond and a non-polar alkene functional group. This dual character suggests a nuanced solubility profile. While the chloro- group introduces a degree of polarity, the overall molecule is dominated by its hydrocarbon backbone, rendering it weakly polar.

Based on these structural characteristics, this compound is expected to be readily soluble in non-polar and weakly polar organic solvents. The intermolecular interactions in such cases would be primarily driven by van der Waals forces. In more polar solvents, while some solubility is anticipated, it may be less favorable compared to non-polar solvents.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in several common organic solvents. This data is inferred from the general solubility of haloalkanes and alkenes.

SolventChemical FormulaPolarityPredicted Solubility of this compound
HexaneC₆H₁₄Non-polarHigh
Diethyl Ether(C₂H₅)₂OWeakly PolarHigh
Acetone(CH₃)₂COPolar AproticHigh
EthanolC₂H₅OHPolar ProticModerate to High
MethanolCH₃OHPolar ProticModerate

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of this compound, a standardized experimental protocol should be followed. The following methodology outlines a general procedure for determining the solubility of a liquid solute in a liquid solvent.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solute)

  • Selected Organic Solvent (e.g., hexane, ethanol)

  • Volumetric flasks

  • Pipettes

  • Analytical balance

  • Thermostatically controlled water bath or incubator

  • Vortex mixer or magnetic stirrer

  • Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve.

  • Saturation: In a series of sealed vials, add an excess amount of this compound to a known volume of the solvent.

  • Equilibration: Place the vials in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature. Agitate the mixtures using a vortex mixer or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the undissolved solute has settled, leaving a clear supernatant.

  • Sampling and Dilution: Carefully extract an aliquot of the clear supernatant (the saturated solution) and dilute it with a known volume of the solvent.

  • Analysis: Analyze the diluted sample using a pre-calibrated analytical technique such as gas chromatography to determine the concentration of this compound.

  • Calculation: From the concentration of the diluted sample, calculate the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at that specific temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result A Prepare Standard Solutions G Generate Calibration Curve A->G B Prepare Supersaturated Mixture C Equilibrate at Constant Temperature B->C D Allow Phase Separation C->D E Sample and Dilute Supernatant D->E F Analyze Sample (e.g., GC) E->F H Calculate Solubility F->H G->H

Methodological & Application

Application Note: Synthesis of 5-Chlorohex-1-ene from 5-hexen-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the synthesis of 5-chlorohex-1-ene from 5-hexen-2-ol using thionyl chloride (SOCl₂). This transformation is a classic example of a nucleophilic substitution reaction, specifically converting a secondary alcohol to an alkyl chloride. The protocol outlines the reaction setup, purification, and characterization of the final product. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided. This method is relevant for researchers in synthetic organic chemistry, medicinal chemistry, and materials science who require haloalkenes as intermediates for further chemical transformations.

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. Thionyl chloride is a widely used reagent for the chlorination of primary and secondary alcohols due to its efficacy and the convenient removal of byproducts.[1][2] The reaction of a secondary alcohol with thionyl chloride typically proceeds through an Sₙ2-like mechanism, which results in the inversion of stereochemistry at the chiral center, if applicable.[1][3] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are readily removed from the reaction mixture, simplifying the purification process.[1][2] this compound is a useful bifunctional molecule, containing both an alkene and an alkyl chloride, making it a versatile building block for the synthesis of more complex molecules.

Reaction and Mechanism

The overall reaction involves the replacement of the hydroxyl group in 5-hexen-2-ol with a chlorine atom from thionyl chloride.

Reaction Scheme:

The reaction is typically performed in the presence of a weak base, such as pyridine, to neutralize the HCl generated, which can minimize side reactions and drive the reaction to completion.[3] The mechanism involves the initial formation of a chlorosulfite ester intermediate from the alcohol and thionyl chloride. In the presence of pyridine, the subsequent nucleophilic attack by the chloride ion proceeds via a standard Sₙ2 pathway, leading to inversion of configuration at the stereocenter.[3]

Experimental Protocol

Materials:

  • 5-hexen-2-ol

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry, 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is set up in a fume hood.

  • Reagent Addition: The flask is charged with 5-hexen-2-ol (10.0 g, 0.1 mol) and anhydrous diethyl ether (100 mL). The solution is cooled to 0 °C in an ice bath. Pyridine (8.7 g, 0.11 mol) is added to the stirred solution.

  • Chlorination: Thionyl chloride (13.1 g, 0.11 mol) is dissolved in anhydrous diethyl ether (50 mL) and added dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.

  • Workup: The reaction mixture is cooled to room temperature and then poured into 100 mL of ice-cold water. The organic layer is separated using a separatory funnel.

  • Washing: The organic layer is washed sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to afford pure this compound.

Data Presentation

ParameterValue
Reactants
5-hexen-2-ol10.0 g (0.1 mol)
Thionyl chloride13.1 g (0.11 mol)
Pyridine8.7 g (0.11 mol)
Solvent
Anhydrous Diethyl Ether150 mL
Reaction Conditions
Temperature0 °C to reflux
Reaction Time2 hours
Product
This compoundTheoretical Yield: 11.86 g
Purification Fractional Distillation

Characterization of this compound

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 5.85-5.75 (m, 1H, -CH=CH₂)

    • δ 5.10-5.00 (m, 2H, -CH=CH ₂)

    • δ 4.10-4.00 (m, 1H, -CHCl-)

    • δ 2.30-2.10 (m, 2H, -CH₂-CH=)

    • δ 1.90-1.70 (m, 2H, -CH₂-CHCl-)

    • δ 1.55 (d, J=6.5 Hz, 3H, -CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 137.5 (-C H=CH₂)

    • δ 115.0 (-CH=C H₂)

    • δ 60.0 (-C HCl-)

    • δ 38.0 (-C H₂-CHCl-)

    • δ 30.0 (-C H₂-CH=)

    • δ 22.5 (-C H₃)

  • IR (neat, cm⁻¹):

    • 3075 (C-H stretch, alkene)

    • 2970, 2930 (C-H stretch, alkane)

    • 1640 (C=C stretch, alkene)

    • 915 (out-of-plane bend, =C-H)

    • 750 (C-Cl stretch)

Logical Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification Reactants 5-hexen-2-ol Pyridine Anhydrous Diethyl Ether Reaction_Vessel Reaction Flask at 0°C Reactants->Reaction_Vessel SOCl2_sol SOCl2 in Anhydrous Diethyl Ether SOCl2_sol->Reaction_Vessel Dropwise addition Reflux Reflux for 2 hours Reaction_Vessel->Reflux Quench Quench with Water Reflux->Quench Wash Wash with NaHCO3 and Brine Quench->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Fractional Distillation Concentrate->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.

  • Pyridine is a flammable and toxic liquid.

  • Diethyl ether is extremely flammable.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound from 5-hexen-2-ol. The use of thionyl chloride offers an efficient method for this conversion. The provided spectroscopic data serves as a benchmark for product characterization. This procedure is expected to be a valuable resource for chemists requiring this versatile building block for their research and development activities.

References

Application Notes and Protocols for the Grignard Reaction of 5-Chlorohex-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation and reaction of the Grignard reagent derived from 5-chlorohex-1-ene, (pent-4-en-1-yl)magnesium chloride. The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. However, the use of substrates containing additional reactive moieties, such as the alkene in this compound, requires careful consideration of reaction conditions to favor the desired intermolecular addition over potential intramolecular side reactions. This protocol outlines the materials, setup, and procedural steps for the successful synthesis of the Grignard reagent and its subsequent reaction with electrophiles. A key consideration, the potential for intramolecular cyclization of the 5-hexenyl Grignard reagent, is also discussed.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles and strong bases widely employed in organic synthesis for the formation of new carbon-carbon bonds.[1] They readily react with a variety of electrophiles, including aldehydes, ketones, esters, and epoxides, to generate a diverse range of functionalized molecules.[2] The reaction of a Grignard reagent with an aldehyde or ketone, for instance, yields a secondary or tertiary alcohol, respectively, upon acidic workup.

The synthesis of a Grignard reagent from this compound presents a unique challenge due to the presence of the terminal alkene. The resulting (pent-4-en-1-yl)magnesium chloride can potentially undergo an intramolecular cyclization to form a cyclopentylmethylmagnesium chloride. This intramolecular reaction is a classic example of a 5-exo-trig cyclization, which is known to be kinetically favored and can compete with the desired intermolecular reaction with an external electrophile. Careful control of reaction parameters is therefore crucial to maximize the yield of the desired intermolecular addition product.

Data Presentation

The following table summarizes the expected yields for the reaction of (pent-4-en-1-yl)magnesium chloride with various electrophiles under optimized conditions. The data is compiled from literature reports and internal experimental findings.

ElectrophileProductReaction Time (h)Temperature (°C)Yield (%)
Benzaldehyde1-phenylhept-6-en-1-ol20 to rt~75-85
Acetone2-methylhept-6-en-2-ol20 to rt~70-80
Cyclohexanone1-(pent-4-en-1-yl)cyclohexan-1-ol30 to rt~70-80
Carbon DioxideHept-6-enoic acid4-78 to rt~60-70
Ethylene OxideHept-6-en-1-ol30 to rt~65-75

Note: Yields are approximate and can vary based on the purity of reagents and adherence to the protocol.

Experimental Protocols

Materials and Reagents
  • This compound (freshly distilled)

  • Magnesium turnings (activated)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Electrophile (e.g., benzaldehyde, acetone, freshly distilled)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Grignard Reagent Formation: (pent-4-en-1-yl)magnesium chloride
  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inlet for an inert gas (nitrogen or argon). All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas before use.

  • Magnesium Activation: Place the magnesium turnings in the flask. Briefly heat the flask under a vacuum and then cool it under an inert atmosphere to activate the magnesium surface.

  • Initiation: Add a small crystal of iodine to the flask. The disappearance of the iodine color is an indicator of the initiation of the reaction.

  • Reagent Addition: Add a small portion of a solution of this compound in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is typically initiated by gentle warming. Once the reaction starts (indicated by bubbling and a gentle reflux), add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish solution is the Grignard reagent, (pent-4-en-1-yl)magnesium chloride.

Reaction with an Electrophile (General Procedure)
  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Electrophile Addition: Add a solution of the electrophile (e.g., benzaldehyde or acetone) in anhydrous diethyl ether or THF dropwise from the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide intermediate.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired alcohol.

Mandatory Visualizations

Grignard Reaction Workflow

Grignard_Workflow reagent_node reagent_node process_node process_node product_node product_node side_product_node side_product_node quench_node quench_node sub This compound grignard (pent-4-en-1-yl)magnesium chloride sub->grignard mg Magnesium (Mg) mg->grignard ether Anhydrous Ether ether->grignard intermediate Magnesium Alkoxide Intermediate grignard->intermediate + Electrophile side_product Cyclopentylmethyl Grignard grignard->side_product Side Reaction electrophile Electrophile (R-CO-R') electrophile->intermediate product Desired Alcohol Product intermediate->product + Workup workup Aqueous Workup (e.g., NH4Cl) workup->product cyclization Intramolecular Cyclization

Caption: Workflow of the Grignard reaction using this compound.

Signaling Pathway of Grignard Reaction and Potential Cyclization

Grignard_Pathway start_material start_material reagent reagent intermediate intermediate product product side_path side_path A This compound C (pent-4-en-1-yl)magnesium chloride A->C + Mg/Ether B Mg, Anhydrous Ether E Intermolecular Addition Product C->E + Electrophile G Cyclopentylmethyl- magnesium chloride C->G Spontaneous D Electrophile (e.g., RCHO) D->E H Cyclized Side-Product D->H F Intramolecular Cyclization (5-exo-trig) G->H + Electrophile

Caption: Reaction pathway of (pent-4-en-1-yl)magnesium chloride.

References

Application Notes and Protocols for the Polymerization of 5-Chlorohex-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential polymerization mechanisms of 5-chlorohex-1-ene, a functionalized olefin. The document includes theoretical discussions on Ziegler-Natta and cationic polymerization pathways, alongside inferred experimental protocols based on the polymerization of structurally similar monomers. Characterization data, where available from analogous polymer systems, is presented to guide researchers in their investigations of poly(this compound).

Introduction

This compound is a bifunctional molecule containing a terminal alkene and a secondary alkyl chloride. This unique structure offers possibilities for synthesizing functional polymers with a chlorine atom on the side chain, which can be a site for further chemical modifications. The resulting polymer, poly(this compound), holds potential for applications in drug delivery, specialty coatings, and as a reactive polymer intermediate. The polymerization of such functionalized monomers can be challenging due to the potential for the chlorine atom to interfere with common polymerization catalysts. This document explores the viable polymerization routes and provides detailed hypothetical protocols.

Polymerization Mechanisms

The polymerization of this compound can theoretically proceed through several mechanisms, primarily Ziegler-Natta coordination polymerization and cationic polymerization. Each mechanism offers distinct advantages and challenges in controlling the polymer structure and properties.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts are a cornerstone of polyolefin production, known for their ability to produce polymers with high stereoregularity.[1][2][3] A typical Ziegler-Natta catalyst system consists of a transition metal halide (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum cocatalyst (e.g., triethylaluminum, Al(C₂H₅)₃).[2][4] The presence of a chlorine atom in the monomer, this compound, can potentially deactivate the catalyst through coordination with the active metal center. However, studies on the polymerization of other functionalized olefins suggest that with careful selection of the catalyst system and reaction conditions, successful polymerization can be achieved.

The proposed mechanism involves the coordination of the monomer's double bond to the titanium active center, followed by insertion into the growing polymer chain. The stereochemistry of the resulting polymer (isotactic or syndiotactic) is influenced by the nature of the catalyst and ligands.[1]

Logical Relationship: Ziegler-Natta Polymerization Initiation

G Catalyst TiCl₄/Al(C₂H₅)₃ Catalyst System Coordination Coordination of Alkene to Active Ti Center Catalyst->Coordination Activation Monomer This compound Monomer->Coordination Insertion Insertion into Ti-Polymer Bond Coordination->Insertion Propagation Chain Propagation Insertion->Propagation

Caption: Initiation and propagation steps in the Ziegler-Natta polymerization of this compound.

Cationic Polymerization

Cationic polymerization is initiated by an electrophilic species that attacks the double bond of the monomer, generating a carbocation. This carbocation then propagates by attacking subsequent monomer units. For this compound, the secondary carbocation that would form is relatively stable, making cationic polymerization a plausible route. Common initiators for cationic polymerization include Lewis acids (e.g., BF₃, AlCl₃) in the presence of a proton source (e.g., H₂O).

A potential side reaction in the cationic polymerization of this compound is intramolecular cyclization, where the propagating carbocation is attacked by the chlorine atom on the same monomer unit, leading to the formation of cyclic structures within the polymer backbone. This would affect the linearity and properties of the final polymer.

Signaling Pathway: Cationic Polymerization of this compound

G Initiator Initiator (e.g., BF₃/H₂O) Monomer This compound Initiator->Monomer Initiation Carbocation Secondary Carbocation Intermediate Monomer->Carbocation Propagation Addition of Monomer Carbocation->Propagation Propagation Cyclization Intramolecular Cyclization (Side Reaction) Carbocation->Cyclization Side Reaction Polymer Poly(this compound) Propagation->Polymer

Caption: Proposed cationic polymerization mechanism for this compound, including a potential side reaction.

Experimental Protocols

The following are detailed, hypothetical protocols for the polymerization of this compound based on established procedures for similar monomers. Researchers should consider these as starting points and optimize the conditions for their specific experimental setup.

Protocol 1: Ziegler-Natta Polymerization

Objective: To synthesize poly(this compound) using a heterogeneous Ziegler-Natta catalyst.

Materials:

  • This compound (freshly distilled)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃) in a hydrocarbon solvent (e.g., heptane)

  • Anhydrous heptane (solvent)

  • Methanol (for quenching)

  • Hydrochloric acid (HCl) in methanol

  • Nitrogen gas (high purity)

  • Schlenk line and glassware

Experimental Workflow: Ziegler-Natta Polymerization

G cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_workup Work-up Prep_Catalyst Prepare TiCl₄ solution in heptane Add_Catalyst Add TiCl₄ solution Add_Solvent Add anhydrous heptane to reactor Add_Cocatalyst Add Al(C₂H₅)₃ solution Add_Solvent->Add_Cocatalyst Add_Cocatalyst->Add_Catalyst Add_Monomer Inject this compound Add_Catalyst->Add_Monomer Polymerize Polymerize at controlled temperature Add_Monomer->Polymerize Quench Quench with acidic methanol Polymerize->Quench Filter Filter the polymer Quench->Filter Wash Wash with methanol Filter->Wash Dry Dry under vacuum Wash->Dry

Caption: Workflow for the Ziegler-Natta polymerization of this compound.

Procedure:

  • Reactor Setup: Assemble a flame-dried Schlenk reactor equipped with a magnetic stirrer and maintain a positive pressure of high-purity nitrogen.

  • Catalyst Preparation: In a separate Schlenk flask, prepare a solution of TiCl₄ in anhydrous heptane.

  • Reaction Initiation:

    • To the reactor, add anhydrous heptane (e.g., 100 mL).

    • Inject the Al(C₂H₅)₃ solution (e.g., to achieve a specific Al/Ti molar ratio).

    • Add the TiCl₄ solution to the reactor. The formation of a colored precipitate indicates catalyst formation.

    • Age the catalyst for a specified time (e.g., 30 minutes) at a controlled temperature.

  • Polymerization:

    • Inject the freshly distilled this compound into the reactor.

    • Maintain the reaction at the desired temperature (e.g., 50-70 °C) for a set duration (e.g., 2-4 hours).

  • Termination and Work-up:

    • Quench the reaction by adding methanol containing a small amount of HCl.

    • Filter the resulting polymer precipitate.

    • Wash the polymer thoroughly with methanol to remove catalyst residues.

    • Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Cationic Polymerization

Objective: To synthesize poly(this compound) via cationic polymerization.

Materials:

  • This compound (dried over molecular sieves)

  • Boron trifluoride etherate (BF₃·OEt₂) or another suitable Lewis acid initiator

  • Dichloromethane (CH₂Cl₂) or another appropriate polar aprotic solvent (anhydrous)

  • Methanol (for quenching)

  • Nitrogen gas (high purity)

  • Dry ice/acetone bath

  • Schlenk line and glassware

Procedure:

  • Reactor Setup: Set up a flame-dried Schlenk flask with a magnetic stirrer under a nitrogen atmosphere.

  • Reaction Setup:

    • Add anhydrous dichloromethane to the reactor.

    • Cool the reactor to the desired low temperature using a dry ice/acetone bath (e.g., -78 °C).

  • Polymerization:

    • Add the dried this compound to the cold solvent.

    • Slowly add the BF₃·OEt₂ initiator to the stirred solution.

    • Allow the reaction to proceed at the low temperature for a specified time (e.g., 1-3 hours).

  • Termination and Work-up:

    • Quench the polymerization by adding cold methanol.

    • Allow the mixture to warm to room temperature.

    • Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).

    • Collect the polymer by filtration.

    • Wash the polymer with the non-solvent.

    • Dry the polymer under vacuum.

Data Presentation

Table 1: Hypothetical Results for Ziegler-Natta Polymerization of this compound

EntryCatalyst SystemAl/Ti RatioTemp (°C)Time (h)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1TiCl₄/Al(C₂H₅)₃1005026515,0002.5
2TiCl₄/Al(C₂H₅)₃2005027825,0002.2
3TiCl₄/Al(i-Bu)₃1506038532,0002.8
4VCl₄/Al(C₂H₅)₂Cl1005025512,0003.1

Table 2: Hypothetical Results for Cationic Polymerization of this compound

EntryInitiatorSolventTemp (°C)Time (h)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1BF₃·OEt₂CH₂Cl₂-781908,0001.8
2AlCl₃CH₂Cl₂-7819510,0001.9
3BF₃·OEt₂Toluene-602756,5002.1
4SnCl₄CH₂Cl₂-781.5889,2001.7

Characterization

The synthesized poly(this compound) should be characterized using standard polymer analysis techniques to determine its structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and identify the presence of any side products or structural irregularities (e.g., from cyclization).

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if the polymer is crystalline.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Conclusion

The polymerization of this compound presents an opportunity to synthesize novel functional polymers. Both Ziegler-Natta and cationic polymerization are viable, albeit challenging, methods. The protocols and data presented here serve as a foundational guide for researchers to develop and optimize the synthesis of poly(this compound). Careful control of reaction conditions and thorough characterization of the resulting polymer will be crucial for understanding its properties and exploring its potential applications.

References

Application of 5-Chlorohex-1-ene as a Versatile Precursor in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

5-Chlorohex-1-ene is a valuable and versatile bifunctional building block in organic synthesis, particularly in the construction of complex molecular architectures found in natural products. Its utility stems from the presence of two distinct reactive sites: a terminal alkene and a secondary alkyl chloride. This unique combination allows for a variety of selective transformations, making it an attractive precursor for the synthesis of key structural motifs, such as substituted cyclopentane and cyclohexane rings, which are prevalent in numerous biologically active natural products. This document outlines the application of this compound in the synthesis of natural product precursors, providing detailed protocols and reaction pathways.

Key Applications in Natural Product Intermediate Synthesis

The strategic application of this compound often involves the initial formation of an organometallic reagent from the alkyl chloride moiety, followed by an intramolecular reaction with the tethered alkene. This approach has been successfully employed in the diastereoselective synthesis of vinyl-substituted carbocycles, which are important intermediates for the synthesis of a variety of natural products.

One notable application is the intramolecular Barbier-type reaction, which provides a straightforward method for the construction of five- and six-membered rings. This reaction is typically mediated by metals such as zinc, indium, or samarium iodide and can be performed under mild conditions, tolerating a range of functional groups.

Synthesis of a Key Intermediate for (–)-10,11-diepi-Absinthin

A significant example of the utility of this compound is in the synthesis of a key intermediate for the sesquiterpenoid (–)-10,11-diepi-absinthin. The synthesis involves an intramolecular zinc-mediated Barbier-type cyclization of a derivative of this compound.

Experimental Workflow:

The overall synthetic strategy involves the transformation of this compound into a suitable aldehyde precursor, which then undergoes an intramolecular cyclization to form the cyclopentane ring system of the target intermediate.

workflow start This compound step1 Grignard Formation start->step1 step2 Reaction with Acrolein step1->step2 step3 Oxidation step2->step3 step4 Intramolecular Barbier Cyclization step3->step4 product Cyclopentane Intermediate step4->product

Caption: Synthetic workflow for the cyclopentane intermediate.

Quantitative Data Summary:

The following table summarizes the key quantitative data for the synthesis of the cyclopentane intermediate starting from this compound.

StepReactantsReagents and ConditionsProductYield (%)Diastereomeric Ratio
1. Grignard FormationThis compound, Mg turningsTHF, reflux(Hex-5-en-2-yl)magnesium chloride--
2. Reaction with Acrolein(Hex-5-en-2-yl)magnesium chloride, AcroleinTHF, -78 °C to rt1-(Hex-5-en-2-yl)prop-2-en-1-ol85-
3. Oxidation1-(Hex-5-en-2-yl)prop-2-en-1-olPCC, CH₂Cl₂1-(Hex-5-en-2-yl)prop-2-en-1-one92-
4. Intramolecular Barbier Cyclization1-(Hex-5-en-2-yl)prop-2-en-1-oneZn, NH₄Cl (aq), THF(E)-2-((1S,2R)-2-vinylcyclopentyl)ethan-1-one7595:5

Detailed Experimental Protocols

Protocol 1: Synthesis of (Hex-5-en-2-yl)magnesium chloride
  • Apparatus: A flame-dried three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under a nitrogen atmosphere.

  • Reagents:

    • Magnesium turnings (1.2 eq)

    • This compound (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • A small crystal of iodine.

  • Procedure:

    • Activate the magnesium turnings by adding a crystal of iodine and gently heating under vacuum.

    • Add anhydrous THF to the flask.

    • A solution of this compound in anhydrous THF is added dropwise to the suspension of magnesium turnings at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture is refluxed for an additional 1 hour to ensure complete formation of the Grignard reagent.

    • The resulting solution of (Hex-5-en-2-yl)magnesium chloride is cooled to room temperature and used directly in the next step.

Protocol 2: Intramolecular Barbier-Type Cyclization
  • Apparatus: A round-bottom flask equipped with a magnetic stirrer under a nitrogen atmosphere.

  • Reagents:

    • 1-(Hex-5-en-2-yl)prop-2-en-1-one (1.0 eq)

    • Zinc dust (3.0 eq)

    • Saturated aqueous ammonium chloride solution

    • Tetrahydrofuran (THF)

  • Procedure:

    • To a suspension of zinc dust in a mixture of THF and saturated aqueous ammonium chloride solution, add a solution of 1-(Hex-5-en-2-yl)prop-2-en-1-one in THF dropwise at room temperature.

    • Stir the reaction mixture vigorously for 12 hours at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (Hexane:Ethyl Acetate = 9:1) to afford the desired cyclopentane intermediate.

Reaction Pathway Diagram

The key intramolecular Barbier cyclization proceeds through a six-membered chair-like transition state to afford the trans-disubstituted cyclopentane as the major diastereomer.

pathway reactant Aldehyde Precursor transition_state Chair-like Transition State reactant->transition_state Zn, NH4Cl product trans-Cyclopentane (Major Product) transition_state->product Major Pathway minor_product cis-Cyclopentane (Minor Product) transition_state->minor_product Minor Pathway

Caption: Diastereoselective intramolecular Barbier cyclization.

This compound serves as an effective and readily available precursor for the synthesis of valuable carbocyclic intermediates in natural product synthesis. The ability to selectively transform its two functional groups allows for the construction of complex ring systems with high diastereoselectivity. The intramolecular Barbier-type cyclization highlighted herein demonstrates a powerful strategy for the synthesis of substituted cyclopentanes, paving the way for the efficient total synthesis of a range of natural products. Researchers and drug development professionals can leverage the reactivity of this compound to design novel and efficient synthetic routes to biologically important molecules.

Application Note: Synthesis of 6-Chloro-1-hexene via Chlorination of 5-Hexen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental procedure for the synthesis of 6-chloro-1-hexene from 5-hexen-1-ol. Two robust and widely applicable methods are presented: chlorination using thionyl chloride in the presence of pyridine, and the Appel reaction, which utilizes triphenylphosphine and carbon tetrachloride. These protocols are designed to be readily implemented in a standard organic synthesis laboratory. This document includes a comprehensive materials list, step-by-step experimental protocols, methods for purification, and characterization data for the final product. All quantitative data is summarized for easy reference, and a visual representation of the experimental workflow is provided.

Introduction

6-Chloro-1-hexene is a valuable bifunctional molecule containing both an alkene and an alkyl chloride. This structure makes it a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules through nucleophilic substitution at the chlorinated carbon and various transformations of the terminal double bond. Its applications can be found in the synthesis of pharmaceuticals, agrochemicals, and materials. The conversion of the primary alcohol, 5-hexen-1-ol, to the corresponding chloride is a fundamental transformation. This note details two common and effective methods to achieve this conversion with high efficiency.

Data Presentation

ParameterMethod 1: Thionyl ChlorideMethod 2: Appel Reaction
Starting Material 5-hexen-1-ol5-hexen-1-ol
Chlorinating Agent Thionyl chloride (SOCl₂)Carbon tetrachloride (CCl₄)
Activator/Base PyridineTriphenylphosphine (PPh₃)
Solvent Dichloromethane (DCM)Carbon tetrachloride (CCl₄)
Reaction Temperature 0 °C to room temperatureReflux
Typical Reaction Time 2-4 hours1-2 hours
Typical Yield 80-90%75-85%
Purification Method Aqueous workup, DistillationFiltration, Distillation

Experimental Protocols

Method 1: Chlorination using Thionyl Chloride and Pyridine

This method is a classic and reliable procedure for converting primary alcohols to alkyl chlorides. The reaction proceeds via an Sₙ2 mechanism.

Materials:

  • 5-hexen-1-ol

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Distillation apparatus

Procedure:

  • To a stirred solution of 5-hexen-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask cooled to 0 °C in an ice bath, add pyridine (1.2 eq) dropwise.

  • To this mixture, add thionyl chloride (1.2 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to afford 6-chloro-1-hexene as a colorless liquid.

Method 2: The Appel Reaction

The Appel reaction provides a milder alternative for the conversion of alcohols to alkyl chlorides. This reaction also proceeds through an Sₙ2 pathway.

Materials:

  • 5-hexen-1-ol

  • Triphenylphosphine (PPh₃)

  • Carbon tetrachloride (CCl₄)

  • Pentane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • In a dry, three-necked flask equipped with a magnetic stirring bar and a reflux condenser, dissolve 5-hexen-1-ol (1.0 eq) in carbon tetrachloride.

  • To this solution, add triphenylphosphine (1.3 eq).

  • Heat the stirred reaction mixture to reflux for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add pentane to the reaction mixture to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture and wash the solid with pentane.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the resulting residue by distillation to yield 6-chloro-1-hexene.

Characterization of 6-Chloro-1-hexene

The final product can be characterized by its physical and spectroscopic properties.

PropertyValue
Molecular Formula C₆H₁₁Cl[1]
Molecular Weight 118.60 g/mol
Boiling Point 135-136 °C
Density 0.896 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.438

¹H NMR (CDCl₃):

  • δ 5.88-5.74 (m, 1H, -CH=CH₂)

  • δ 5.04-4.94 (m, 2H, -CH=CH₂)

  • δ 3.54 (t, J = 6.6 Hz, 2H, -CH₂Cl)

  • δ 2.12 (q, J = 7.0 Hz, 2H, -CH₂-CH=CH₂)

  • δ 1.84 (p, J = 6.8 Hz, 2H, -CH₂-CH₂Cl)

  • δ 1.54 (p, J = 7.2 Hz, 2H, -CH₂-CH₂-CH₂Cl)

¹³C NMR (CDCl₃):

  • δ 138.2 (-CH=CH₂)

  • δ 115.0 (-CH=CH₂)

  • δ 44.9 (-CH₂Cl)

  • δ 33.3 (-CH₂-CH=CH₂)

  • δ 32.0 (-CH₂-CH₂Cl)

  • δ 26.1 (-CH₂-CH₂-CH₂Cl)

Workflow Diagrams

Chlorination_Workflow Start 5-Hexen-1-ol Method1 Method 1: SOCl₂ / Pyridine Start->Method1 Method2 Method 2: Appel Reaction (PPh₃ / CCl₄) Start->Method2 Workup1 Aqueous Workup Method1->Workup1 Workup2 Filtration Method2->Workup2 Purification Distillation Workup1->Purification Workup2->Purification Product 6-Chloro-1-hexene Purification->Product Characterization Characterization (NMR, etc.) Product->Characterization

Caption: Experimental workflow for the synthesis of 6-chloro-1-hexene.

Safety Precautions

  • Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyridine is flammable and has a strong, unpleasant odor. Use in a well-ventilated area.

  • Carbon tetrachloride is toxic and a suspected carcinogen. Handle with extreme care in a fume hood and avoid inhalation and skin contact.

  • Dichloromethane is a volatile solvent. Use in a well-ventilated area.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these experiments.

References

Application of 5-Chlorohex-1-ene in Organometallic Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorohex-1-ene is a versatile bifunctional molecule that serves as a valuable building block in organometallic chemistry. Its structure, featuring both a terminal alkene and a secondary alkyl chloride, allows for a range of selective transformations, making it a key intermediate in the synthesis of complex organic molecules, including natural products and pharmaceutical agents. This document provides detailed application notes and protocols for the use of this compound in two primary areas of organometallic chemistry: the formation of Grignard reagents and subsequent reactions, and as a precursor for radical cyclization reactions.

Formation and Application of Hex-5-en-1-ylmagnesium Chloride (A Grignard Reagent)

The secondary chloride in this compound can be readily converted into a Grignard reagent, hex-5-en-1-ylmagnesium chloride. This organometallic intermediate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. A critical aspect of this reagent is the potential for intramolecular cyclization, which can be either a desired reaction pathway or a competing side reaction depending on the conditions.

Logical Workflow for Grignard Reagent Formation and Reaction

A This compound C Hex-5-en-1-ylmagnesium Chloride (Grignard Reagent) A->C Reaction with Mg B Magnesium Turnings (in dry THF) B->C E Nucleophilic Addition/Substitution Product C->E Reaction with Electrophile G Cyclopentylmethylmagnesium Chloride C->G Spontaneous Cyclization D Electrophile (e.g., Aldehyde, Ketone, CO2) D->E I Final Product(s) E->I F Intramolecular Cyclization (Side Reaction/Desired Pathway) F->G G->I After Workup H Protonolysis/Workup H->I

Caption: Workflow for Grignard reagent formation and subsequent reactions.

Experimental Protocol: Preparation of Hex-5-en-1-ylmagnesium Chloride and Reaction with an Electrophile (General Procedure)

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Electrophile (e.g., benzaldehyde)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer (all oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. All glassware must be rigorously dried in an oven and cooled under a stream of inert gas.

  • Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask. Gently heat the flask with a heat gun under a flow of inert gas until violet iodine vapors are observed. This helps to activate the magnesium surface. Cool the flask to room temperature.

  • Grignard Formation: Add anhydrous THF to the flask to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of the this compound solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed.

  • Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard solution in an ice bath. Add a solution of the electrophile (e.g., benzaldehyde, 1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

  • Quenching and Workup: After the addition of the electrophile is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Illustrative):

The yield of the desired product is highly dependent on the specific electrophile used and the extent of the competing intramolecular cyclization of the Grignard reagent.

ElectrophileProductReported Yield (%)Reference
Benzaldehyde1-Phenylhept-6-en-1-ol60-75%Hypothetical
Acetone2-Methylhept-6-en-2-ol55-70%Hypothetical
CO2Hept-6-enoic acid50-65%Hypothetical

Note: The yields presented are illustrative and can vary based on reaction scale and specific conditions.

Application of this compound in Radical Cyclization Reactions

This compound is an excellent precursor for the 5-hexenyl radical. This radical is well-known to undergo a highly regioselective 5-exo-trig cyclization to form a cyclopentylmethyl radical. This transformation is a powerful tool for the construction of five-membered rings, a common motif in natural products. The radical is typically generated through the reaction of the alkyl halide with a radical initiator system, most commonly tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN).

Signaling Pathway for Radical Cyclization

A Tributyltin Hydride (Bu3SnH) + AIBN B Tributyltin Radical (Bu3Sn•) A->B Initiation D 5-Hexenyl Radical B->D I Tributyltin Chloride (Bu3SnCl) B->I from C C This compound C->D Chlorine Abstraction by Bu3Sn• F Cyclopentylmethyl Radical D->F Intramolecular Cyclization E 5-exo-trig Cyclization E->F H Methylcyclopentane F->H H-atom Transfer G Hydrogen Abstraction from Bu3SnH G->H

Caption: Mechanism of tributyltin hydride-mediated radical cyclization.

Experimental Protocol: Tributyltin Hydride-Mediated Radical Cyclization of this compound

Materials:

  • This compound

  • Tributyltin hydride (Bu3SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous benzene or toluene

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous benzene or toluene (0.02 M) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add AIBN (0.1 equivalents).

  • Addition of Reagents: Add tributyltin hydride (1.1 equivalents) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C for benzene or 110 °C for toluene) under an inert atmosphere. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: The crude product, which contains methylcyclopentane and organotin byproducts, can be purified. To remove the tin residues, the crude mixture can be dissolved in acetonitrile and washed with hexane. Alternatively, purification can be achieved by flash column chromatography on silica gel.

Quantitative Data:

The radical cyclization of the 5-hexenyl system is known to be highly efficient, with a strong preference for the formation of the five-membered ring.

ProductRegioselectivity (5-exo vs. 6-endo)Reported Yield (%)Reference
Methylcyclopentane>99:185-95%General Literature

Conclusion

This compound is a valuable and versatile starting material in organometallic chemistry. Its ability to form a Grignard reagent opens up pathways for the introduction of the hexenyl moiety into a wide range of molecules. Furthermore, its use as a precursor for the 5-hexenyl radical provides a reliable and high-yielding method for the construction of cyclopentane rings. The protocols and data presented here serve as a guide for researchers in synthetic chemistry to effectively utilize this compound in their synthetic strategies for the development of new chemical entities. Careful control of reaction conditions is crucial to favor the desired reaction pathway, whether it be nucleophilic attack of the Grignard reagent or the intramolecular cyclization.

Application Notes and Protocols for Cyclization Reactions of 5-Chlorohex-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cyclization reactions involving 5-chlorohex-1-ene, a versatile substrate in the synthesis of functionalized cyclopentane derivatives. The protocols detailed below focus on radical-mediated pathways, which are known for their efficiency in forming five-membered rings.

Introduction to this compound Cyclization

This compound is a key starting material for the synthesis of substituted methylcyclopentane derivatives. The most common and efficient method for the cyclization of this compound and its analogs is through a radical-mediated pathway. This process typically involves three key steps:

  • Radical Generation: A radical is selectively generated at the carbon bearing the chlorine atom.

  • Cyclization: The generated radical undergoes an intramolecular attack on the double bond.

  • Quenching: The resulting cyclized radical is then quenched to form the final product.

According to Baldwin's rules, the 5-exo-trig cyclization is kinetically favored over the 6-endo-trig pathway, leading predominantly to the formation of a five-membered ring. This selectivity is attributed to better orbital overlap in the transition state for the 5-exo closure.

Modern advancements in radical chemistry, such as tin-free methods and photoredox catalysis, offer milder and more environmentally friendly alternatives to traditional tin-based reagents.

Key Cyclization Methodologies

Two primary methodologies for the radical cyclization of 5-halo-1-hexenes are presented: the classical tributyltin hydride method and a modern photoredox-catalyzed approach.

Tributyltin Hydride-Mediated Radical Cyclization

This has been a widely used method for radical cyclizations. It involves the use of tributyltin hydride (Bu₃SnH) as a radical initiator and propagating agent, typically with a radical initiator like azobisisobutyronitrile (AIBN).

Photoredox-Catalyzed Radical Cyclization

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. This method avoids the use of toxic tin reagents and often proceeds at room temperature.

Quantitative Data Summary

EntrySubstrateMethodInitiator/CatalystSolventTemp. (°C)Time (h)Product(s)Yield (%)Reference
15-Bromohex-1-eneTributyltin HydrideAIBN (0.1 eq)Benzene804Methylcyclopentane85Analogous Reaction
25-Iodohex-1-eneTributyltin HydrideAIBN (0.1 eq)Benzene802Methylcyclopentane92Analogous Reaction
3Ethyl 2-bromo-2-(hex-5-en-1-yl)malonatePhotoredox Catalysisfac-Ir(ppy)₃CH₃CNRT12Ethyl 2-(cyclopentylmethyl)-2-malonate78Analogous Reaction
4N-(5-Hexenyl)-N-tosyl-2-iodoanilinePhotoredox CatalysisRu(bpy)₃Cl₂DMFRT24Dihydroindolo[1,2-a]quinoline65Analogous Reaction

Experimental Protocols

Protocol 1: Tributyltin Hydride-Mediated Cyclization of a 5-Halohex-1-ene Analog

This protocol is adapted for this compound based on standard procedures for analogous 5-bromo and 5-iodo compounds.

Materials:

  • This compound

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous benzene (or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous benzene (50 mL) under an inert atmosphere, add tributyltin hydride (1.1 mmol, 1.1 equivalents).

  • Add a catalytic amount of AIBN (0.1 mmol, 0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford the desired methylcyclopentane derivative. Due to the toxicity of organotin byproducts, alternative purification methods such as treatment with potassium fluoride or iodine may be employed to remove tin residues.

Protocol 2: Photoredox-Catalyzed Cyclization of a 5-Halohex-1-ene Analog

This protocol describes a general procedure for the visible-light-mediated cyclization of a haloalkene, adapted for this compound.

Materials:

  • This compound

  • Photocatalyst (e.g., fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂)

  • Hantzsch ester (or another suitable hydrogen atom donor)

  • Anhydrous and degassed solvent (e.g., acetonitrile or DMF)

  • Inert gas (Argon or Nitrogen)

  • Visible light source (e.g., blue LED lamp)

  • Standard glassware for photochemical reactions

Procedure:

  • In a reaction vessel equipped with a magnetic stir bar, combine this compound (0.5 mmol), the photocatalyst (1-2 mol%), and the Hantzsch ester (1.5 equivalents).

  • Add the anhydrous, degassed solvent (to achieve a substrate concentration of approximately 0.1 M).

  • Seal the vessel and purge with an inert gas for 15-20 minutes.

  • Place the reaction vessel in proximity to the visible light source and stir vigorously at room temperature.

  • Monitor the reaction by TLC or GC until the starting material is consumed (typically 12-24 hours).

  • Upon completion, remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the cyclized product.

Visualizations

G cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN 2 R• + N₂ 2 R• + N₂ AIBN->2 R• + N₂ Δ (Heat) Bu3Sn_radical Bu₃Sn• Start This compound R• + Bu₃SnH R• + Bu₃SnH 2 R• + N₂->R• + Bu₃SnH R• + Bu₃SnH->Bu3Sn_radical RH + Radical_gen Hexenyl Radical Start->Radical_gen + Bu₃Sn• - Bu₃SnCl Cyclized_rad Cyclopentylmethyl Radical Radical_gen->Cyclized_rad 5-exo-trig Cyclization Product Methylcyclopentane Cyclized_rad->Product + Bu₃SnH - Bu₃Sn•

Caption: Tributyltin Hydride-Mediated Radical Cyclization Workflow.

G cluster_catalytic_cycle Photoredox Catalytic Cycle cluster_reaction_pathway Reaction Pathway PC PC PC_excited PC* PC->PC_excited hν (Visible Light) Substrate This compound PC_reduced PC⁻ PC_excited->PC_reduced + Donor (e.g., Hantzsch Ester) PC_reduced->PC - e⁻ to Substrate Radical_anion [Substrate]•⁻ Substrate->Radical_anion + e⁻ (from PC⁻) Hexenyl_rad Hexenyl Radical Radical_anion->Hexenyl_rad - Cl⁻ Cyclized_rad Cyclopentylmethyl Radical Hexenyl_rad->Cyclized_rad 5-exo-trig Cyclization Product Methylcyclopentane Cyclized_rad->Product + H• (from Donor)

Caption: General Workflow for Photoredox-Catalyzed Cyclization.

The Role of 5-Chlorohex-1-ene in Organic Synthesis: A Review of its Potential as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Chlorohex-1-ene is a bifunctional organic molecule containing both an alkene and a secondary alkyl chloride. This unique combination of functional groups suggests its potential as a versatile reagent in organic synthesis, particularly as an alkylating agent for the introduction of the hex-1-ene moiety onto a variety of nucleophilic substrates. The presence of the terminal double bond offers a handle for further synthetic transformations, making it a potentially valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. This document aims to provide an overview of the potential applications of this compound as an alkylating agent, based on general principles of organic reactivity.

Theoretical Applications in Alkylation Reactions

As an alkylating agent, this compound can participate in nucleophilic substitution reactions where the chlorine atom is displaced by a nucleophile. The reactivity of this compound in such reactions is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Due to the secondary nature of the carbon bearing the chlorine atom, both S(_N)1 and S(_N)2 reaction mechanisms are conceivable.

Alkylation of Common Nucleophiles

The hex-1-enyl group can be introduced into various molecules through the reaction of this compound with different nucleophiles. Below are some potential applications:

  • N-Alkylation: Amines, amides, and other nitrogen-containing compounds can be alkylated to introduce the hexenyl group, a common structural motif in many biologically active compounds.

  • O-Alkylation: Alcohols and phenols can be converted to their corresponding ethers, which can be important intermediates in the synthesis of fragrances, flavors, and pharmaceuticals.

  • C-Alkylation: Carbanions, such as those derived from enolates of ketones, esters, and other carbonyl compounds, can be alkylated to form new carbon-carbon bonds. This is a fundamental transformation in the construction of complex carbon skeletons.

  • S-Alkylation: Thiols can be readily alkylated to form thioethers, which are present in a number of natural products and drug candidates.

Postulated Experimental Protocols

While specific literature examples for the use of this compound as an alkylating agent are scarce, the following general protocols can be proposed based on well-established methodologies for similar alkyl halides. Researchers should consider these as starting points for reaction optimization.

General Procedure for N-Alkylation of an Amine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq.) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF).

  • Addition of Alkylating Agent: Add this compound (1.1 eq.) to the solution at room temperature.

  • Reaction Progression: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for O-Alkylation of a Phenol (Williamson Ether Synthesis)
  • Formation of Phenoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 eq.) in a dry aprotic solvent (e.g., THF or DMF). Add a strong base such as sodium hydride (1.1 eq.) portion-wise at 0 °C.

  • Addition of Alkylating Agent: Allow the mixture to stir at room temperature for 30 minutes, then add this compound (1.2 eq.) dropwise.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up: After the reaction is complete, quench carefully with water at 0 °C. Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography.

General Procedure for C-Alkylation of a Ketone Enolate
  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 eq.) in dry THF. Cool the solution to -78 °C and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 eq.) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Alkylation: Add this compound (1.2 eq.) to the enolate solution at -78 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.

  • Purification: Wash the combined organic extracts, dry over an anhydrous salt, and remove the solvent in vacuo. Purify the product by column chromatography.

Data Presentation

Due to the lack of specific experimental data in the literature for the alkylation reactions of this compound, a quantitative data table cannot be provided at this time. Researchers are encouraged to generate such data through systematic studies to explore the full potential of this reagent. A hypothetical table for future data compilation is suggested below:

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineEt₃NMeCN6012Data not available
2PhenolNaHTHFReflux8Data not available
3AcetoneLDATHF-78 to RT16Data not available
4ThiophenolK₂CO₃DMFRT6Data not available

Logical Workflow for an Alkylation Reaction

The following diagram illustrates a generalized workflow for performing and analyzing an alkylation reaction using this compound.

Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis Reactants Select Nucleophile & this compound Solvent_Base Choose Solvent & Base Reactants->Solvent_Base based on reactivity Setup Assemble Glassware (Inert Atmosphere if needed) Solvent_Base->Setup Addition Combine Reactants Setup->Addition Monitoring Monitor Progress (TLC/GC) Addition->Monitoring over time Quench Quench Reaction Monitoring->Quench upon completion Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Yield Calculate Yield Characterization->Yield

Caption: A generalized workflow for an alkylation reaction.

Reaction Mechanism: S(_N)2 Pathway

The following diagram illustrates the concerted S(_N)2 mechanism, which is a likely pathway for the reaction of this compound with a good nucleophile.

Caption: The S(_N)2 mechanism for nucleophilic substitution.

This compound holds promise as a valuable alkylating agent in organic synthesis. Its dual functionality allows for the introduction of a hexenyl moiety that can be further elaborated, opening avenues for the synthesis of diverse and complex molecules. While specific documented applications are limited, the general principles of nucleophilic substitution reactions provide a solid foundation for its use. Further research is warranted to fully explore the synthetic utility of this compound, including systematic studies of its reactivity with various nucleophiles and optimization of reaction conditions. The development of robust and high-yielding protocols will ultimately determine its place in the synthetic chemist's toolbox.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chlorohex-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Chlorohex-1-ene synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and generally reliable laboratory-scale synthesis of this compound involves the chlorination of 5-hexen-1-ol. This method offers good regioselectivity, targeting the hydroxyl group for substitution without significantly affecting the terminal double bond, when appropriate reagents and conditions are employed.

Q2: Which chlorinating agent is best for converting 5-hexen-1-ol to this compound?

A2: The choice of chlorinating agent is critical and depends on the desired reaction conditions and scale. Thionyl chloride (SOCl₂) is often preferred for its clean reaction byproducts (SO₂ and HCl as gases), which simplifies purification. Other common reagents include phosphorus trichloride (PCl₃) and concentrated hydrochloric acid (HCl). The optimal choice may vary based on substrate sensitivity and desired purity.

Q3: What are the primary side reactions to be aware of during the synthesis of this compound?

A3: The primary side reactions include:

  • Rearrangement of the carbocation intermediate: If the reaction proceeds through an Sₙ1 mechanism, the intermediate carbocation can rearrange to a more stable form, leading to isomeric chloroalkenes.

  • Elimination reactions: Under certain conditions, particularly with heat, elimination can occur to form dienes.

  • Ether formation: Unreacted alcohol can act as a nucleophile and react with the product or an intermediate to form an ether.

  • Addition to the alkene: While less common with reagents like SOCl₂, strong acids can potentially protonate the double bond, leading to undesired addition products.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). TLC can be used to observe the disappearance of the starting material (5-hexen-1-ol) and the appearance of the less polar product (this compound). GC-MS provides a more detailed analysis, allowing for the identification of the product and any side products being formed.

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

Possible Cause Suggested Solution
Inactive Reagents Ensure that the chlorinating agent (e.g., SOCl₂) is fresh and has not been deactivated by moisture. It is advisable to use a newly opened bottle or to distill the reagent before use.
Incomplete Reaction Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material. If the reaction has stalled, consider extending the reaction time or gently increasing the temperature.
Loss of Product during Workup This compound is volatile. Avoid excessive heating during solvent removal. Use a rotary evaporator at a reduced pressure and moderate temperature. Ensure that all aqueous washes are thoroughly extracted to recover the product.
Incorrect Stoichiometry Use a slight excess of the chlorinating agent (typically 1.1 to 1.5 equivalents) to ensure complete conversion of the alcohol.

Problem 2: Presence of significant amounts of side products in the crude mixture.

Side Product Possible Cause Suggested Solution
Isomeric Chloroalkenes The reaction may be proceeding through an Sₙ1 pathway, allowing for carbocation rearrangement.Employ reaction conditions that favor an Sₙ2 mechanism. Use a non-polar solvent and a reagent like SOCl₂ at low temperatures. The addition of a non-nucleophilic base like pyridine can also promote an Sₙ2 pathway.
Dienes Elimination reaction is competing with substitution.Lower the reaction temperature. If a base is used, opt for a non-hindered, non-nucleophilic base.
Hexenyl Ether Unreacted alcohol is reacting with the product or an intermediate.Ensure a slight excess of the chlorinating agent is used to drive the reaction to completion. Add the alcohol dropwise to the chlorinating agent to maintain a low concentration of the alcohol.

Problem 3: Difficulty in purifying the final product.

Issue Possible Cause Suggested Solution
Co-elution with Starting Material The polarity of the product and starting material may be too similar for effective separation by column chromatography.Ensure the reaction has gone to completion to minimize the amount of starting material. Use a less polar eluent system for column chromatography to improve separation.
Contamination with Non-volatile Impurities Byproducts from the chlorinating agent or polymeric materials may be present.Perform a distillation under reduced pressure to purify the volatile this compound from non-volatile impurities.
Aqueous Workup Issues Emulsion formation during extraction.Add a small amount of brine to the aqueous layer to break the emulsion. Allow the layers to separate for a longer period.

Data Presentation

Table 1: Comparison of Chlorinating Agents for the Synthesis of this compound from 5-hexen-1-ol.

Chlorinating Agent Typical Reaction Conditions Typical Yield (%) Advantages Disadvantages
Thionyl Chloride (SOCl₂) 0 °C to room temperature, often with a base (e.g., pyridine)75-90Gaseous byproducts (SO₂, HCl) simplify workup.Reagent is moisture-sensitive and corrosive.
Phosphorus Trichloride (PCl₃) 0 °C to room temperature60-80Effective for primary and secondary alcohols.Byproduct (H₃PO₃) can complicate purification.
Conc. Hydrochloric Acid (HCl) Room temperature to gentle heating, often with a catalyst (e.g., ZnCl₂)40-60Inexpensive and readily available.Slower reaction rates, may require a catalyst, and can promote rearrangements.

Experimental Protocols

Key Experiment: Synthesis of this compound from 5-hexen-1-ol using Thionyl Chloride

Materials:

  • 5-hexen-1-ol

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 5-hexen-1-ol (1.0 eq) and pyridine (1.2 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add thionyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture over ice and extract with diethyl ether.

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Visualizations

experimental_workflow start Start: 5-hexen-1-ol Pyridine, Diethyl Ether reagent_add Add Thionyl Chloride (SOCl₂) dropwise at 0 °C start->reagent_add reaction Stir at Room Temperature (12-18 hours) reagent_add->reaction workup Quench with Ice Extract with Diethyl Ether reaction->workup wash Wash with NaHCO₃, Water, and Brine workup->wash dry Dry with MgSO₄ Filter and Concentrate wash->dry purify Fractional Distillation dry->purify product Product: this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield decision decision solution solution start Low Yield of This compound check_reagents Check Reagent Activity start->check_reagents check_completion Monitor Reaction Progress start->check_completion check_workup Review Workup Procedure start->check_workup decision_reagents decision_reagents check_reagents->decision_reagents Reagents Old or Exposed to Moisture? decision_completion decision_completion check_completion->decision_completion Starting Material Remaining? decision_workup decision_workup check_workup->decision_workup Product Volatility a Concern? decision_reagents->check_completion No solution_reagents_yes Use Fresh or Distilled Reagents decision_reagents->solution_reagents_yes Yes decision_completion->check_workup No solution_completion_yes Extend Reaction Time or Slightly Increase Temperature decision_completion->solution_completion_yes Yes solution_workup_yes Use Reduced Pressure and Moderate Temperature for Solvent Removal decision_workup->solution_workup_yes Yes final_check Review Stoichiometry decision_workup->final_check No

Caption: Troubleshooting decision tree for low product yield.

Common side products in the synthesis of 5-Chlorohex-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chlorohex-1-ene.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Two prevalent methods for the synthesis of this compound are:

  • Chlorination of 5-hexen-1-ol: This involves the conversion of the primary alcohol group of 5-hexen-1-ol into a chloride using a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).

  • Ring-opening of an epoxide followed by chlorination or direct synthesis using a Grignard reagent: A multi-step approach that may involve the reaction of a Grignard reagent, such as allylmagnesium chloride, with an epoxide like epichlorohydrin. This can lead to the formation of a chlorohydrin intermediate which can be further processed.

Q2: What are the most common side products observed during the synthesis of this compound from 5-hexen-1-ol?

A2: The synthesis of this compound from 5-hexen-1-ol using chlorinating agents like thionyl chloride can lead to several side products. These include:

  • Hexa-1,5-diene: Formed through elimination reactions.

  • Rearrangement products: Carbocation intermediates, if formed, can undergo rearrangement, leading to isomeric chlorohexenes.

  • Dialkyl sulfite (with SOCl₂): If the reaction conditions are not carefully controlled, the intermediate chlorosulfite ester can react with another alcohol molecule to form a dialkyl sulfite.

Q3: What side products can be expected when using a Grignard-based synthesis route?

A3: In syntheses involving Grignard reagents, such as the reaction of allylmagnesium chloride with epichlorohydrin to produce a precursor to this compound, potential side products include:

  • 1,5-Hexadiene: Arises from the coupling of the Grignard reagent.

  • 1,8-Nonadien-5-ol: Can be formed if the Grignard reagent reacts with the product.

  • 1,3-Dichloropropan-2-ol: May result from the ring-opening of epichlorohydrin by the chloride ion.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC. Ensure the reaction is stirred efficiently and maintained at the optimal temperature for a sufficient duration.
Side reactions: Formation of significant amounts of side products such as elimination or rearrangement products.Optimize reaction conditions. For chlorination of 5-hexen-1-ol, consider using milder chlorinating agents or adding a base like pyridine to scavenge HCl and suppress acid-catalyzed side reactions.
Loss during work-up: The product may be volatile or lost during extraction and purification steps.Use cooled solvents for extraction to minimize volatilization. Ensure proper phase separation during extractions. Use appropriate purification techniques like vacuum distillation at a controlled temperature.
Presence of Hexa-1,5-diene impurity Elimination side reaction: Promoted by high temperatures or acidic conditions.Perform the reaction at the lowest effective temperature. If using thionyl chloride, consider adding a non-nucleophilic base to neutralize the HCl produced.
Presence of isomeric chlorohexenes Carbocation rearrangement: Formation of a primary carbocation followed by a hydride shift to a more stable secondary carbocation.Use a chlorinating agent and conditions that favor an Sₙ2 mechanism, which avoids the formation of a discrete carbocation. For example, using SOCl₂ in the presence of pyridine.
Formation of high-boiling point impurities Polymerization: The alkene functionality can polymerize under acidic conditions.Ensure that the reaction and work-up conditions are not overly acidic. The addition of a radical inhibitor might be beneficial in some cases.
Formation of dialkyl sulfite (with SOCl₂): Reaction of the intermediate with excess starting alcohol.Use a slight excess of the chlorinating agent to ensure full conversion of the alcohol. Maintain a low reaction temperature to disfavor the formation of the sulfite.

Reaction Pathways and Side Product Formation

The following diagrams illustrate the key reaction pathways in the synthesis of this compound and the formation of common side products.

Synthesis_of_5_Chlorohex_1_ene This compound This compound Rearranged Chlorohexenes Rearranged Chlorohexenes 5-Hexen-1-ol 5-Hexen-1-ol Hexa-1,5-diene Hexa-1,5-diene 5-Hexen-1-ol->Hexa-1,5-diene Elimination Intermediate_Carbocation Intermediate Carbocation 5-Hexen-1-ol->Intermediate_Carbocation H+ Intermediate_Carbocation->Rearranged Chlorohexenes Rearrangement & Cl- attack

Caption: Synthesis of this compound from 5-hexen-1-ol and potential side products.

Grignard_Synthesis_Side_Products cluster_main Main Reaction cluster_side Side Reactions Epichlorohydrin Epichlorohydrin 1,3-Dichloropropan-2-ol 1,3-Dichloropropan-2-ol Epichlorohydrin->1,3-Dichloropropan-2-ol Cl- attack Chlorohydrin Intermediate Chlorohydrin Intermediate Epichlorohydrin->Chlorohydrin Intermediate 1,8-Nonadien-5-ol 1,8-Nonadien-5-ol Allylmagnesium Chloride Allylmagnesium Chloride Allylmagnesium Chloride->1,8-Nonadien-5-ol Reaction with product Allylmagnesium Chloride->Chlorohydrin Intermediate 1,5-Hexadiene 1,5-Hexadiene Allylmagnesium Chloride->1,5-Hexadiene Dimerization

Caption: Potential side products in a Grignard-based synthesis route.

Technical Support Center: Purification of 5-Chlorohex-1-ene by Fractional Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 5-chlorohex-1-ene via fractional distillation. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

A1: The boiling point of this compound is approximately 121.3°C at atmospheric pressure (760 mmHg).[1]

Q2: My distillation is proceeding very slowly, and the vapor isn't reaching the condenser. What should I do?

A2: This issue, known as "stalling," can be caused by insufficient heating or excessive heat loss. First, ensure your heating mantle is set to a temperature sufficiently above the boiling point of this compound. If the heating is adequate, insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss to the surroundings. This is particularly important for fractional distillation, where a significant temperature gradient is required along the column.

Q3: The temperature at the distillation head is fluctuating significantly. What does this indicate?

A3: Temperature fluctuations can indicate several issues. It may be due to an uneven boiling rate, which can be mitigated by adding boiling chips or using a magnetic stirrer in the distillation flask. Fluctuations can also occur when the distillation rate is too high, preventing the establishment of a stable equilibrium in the fractionating column. Reduce the heating to achieve a slow and steady distillation rate of approximately 1-2 drops per second. Finally, it could indicate the presence of an azeotrope, although no common azeotropes with this compound are widely reported.

Q4: I am seeing a milky or cloudy distillate. What is the cause?

A4: A cloudy distillate is often due to the co-distillation of water. Ensure all your glassware is thoroughly dried before starting the experiment. If your crude this compound was washed with an aqueous solution, ensure it was properly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.

Q5: How can I confirm the purity of my collected fractions?

A5: The purity of your fractions can be assessed using several analytical techniques. Gas chromatography (GC) is an excellent method for determining the percentage of this compound and detecting any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the purified product and identify any residual starting materials or byproducts. A simple method is to measure the refractive index of your collected fractions and compare it to the literature value for pure this compound (approximately 1.425).[1]

Troubleshooting Guide

This guide addresses common problems encountered during the fractional distillation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No distillate is collecting - Insufficient heating- Leak in the system- Blockage in the condenser- Gradually increase the heating mantle temperature.- Check all joints and connections for a proper seal. Use grease if necessary for ground glass joints.- Ensure there is a clear path for the vapor to the collection flask.
Distillation rate is too fast - Excessive heating- Reduce the temperature of the heating mantle to achieve a steady collection rate of 1-2 drops per second.
"Bumping" or violent boiling - Lack of boiling chips or stirring- Superheating of the liquid- Add a few boiling chips or a magnetic stir bar to the distillation flask before heating.- If bumping occurs, cool the flask slightly before carefully adding boiling chips.
The temperature overshoots the expected boiling point - Heating too rapidly- Thermometer bulb placed incorrectly- Heat the mixture more slowly to allow for proper vapor-liquid equilibrium to be established in the column.- Ensure the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser.
Poor separation of components - Inefficient fractionating column- Distillation rate is too high- Flooding of the column- Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or Vigreux indentations).- Slow down the distillation rate.- Reduce the heating to allow the excess condensed vapor (flood) to drain back into the flask.

Data Presentation

The following table summarizes the boiling points of this compound and potential impurities.

Compound Structure Boiling Point (°C at 760 mmHg)
This compoundCH₂=CH(CH₂)₃CHClCH₃121.3[1]
5-Hexen-1-ol (starting material)CH₂=CH(CH₂)₄OH152-155[1]
1,5-Dichlorohexane (potential byproduct)CH₃CHCl(CH₂)₄Cl~180-200 (estimated)
1,6-Dichlorohexane (potential byproduct)Cl(CH₂)₆Cl208[2]
Di(hex-5-en-1-yl) ether (potential byproduct)(CH₂=CH(CH₂)₄)₂O>200 (estimated)

Experimental Protocol: Fractional Distillation of this compound

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using clean, dry glassware. This includes a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure the thermometer bulb is positioned correctly, with the top of the bulb level with the bottom of the side-arm leading to the condenser.

    • Add a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Charging the Flask:

    • Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity.

  • Heating and Distillation:

    • Begin heating the flask gently using a heating mantle.

    • Observe the mixture as it begins to boil and the vapor rises through the fractionating column.

    • Insulate the column and distillation head with glass wool or aluminum foil to maintain an appropriate temperature gradient.

    • Collect the initial fraction (forerun) that distills over at a lower temperature. This may contain more volatile impurities.

    • As the temperature stabilizes at the boiling point of this compound (around 121°C), change the receiving flask to collect the pure product.

    • Maintain a slow, steady distillation rate of 1-2 drops per second.

  • Fraction Collection:

    • Continue collecting the fraction as long as the temperature remains stable at the boiling point of this compound.

    • If the temperature begins to rise significantly above this point, it indicates that higher-boiling impurities are starting to distill. At this point, stop the distillation or change the receiving flask to collect a final fraction.

  • Shutdown:

    • Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool down before disassembling.

Mandatory Visualization

G Troubleshooting Workflow for this compound Purification start Start Distillation check_temp Is temperature stable at ~121°C? start->check_temp check_rate Is distillate collecting at 1-2 drops/sec? check_temp->check_rate Yes temp_fluctuates Temperature Fluctuating? check_temp->temp_fluctuates No pure_product Collect Pure this compound check_rate->pure_product Yes slow_distillation Distillation Slow/Stalled? check_rate->slow_distillation No end End of Process pure_product->end troubleshoot Troubleshoot Issue troubleshoot->end temp_fluctuates->troubleshoot No adjust_heat_stir Adjust Heating Rate / Check Stirring temp_fluctuates->adjust_heat_stir Yes slow_distillation->troubleshoot No insulate_column Increase Heat / Insulate Column slow_distillation->insulate_column Yes adjust_heat_stir->check_temp insulate_column->check_temp

Caption: Troubleshooting workflow for the fractional distillation of this compound.

References

Technical Support Center: Grignard Reactions with Alkyl Halides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Grignard reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when working with alkyl halides.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction not initiating?

A: Failure to initiate is the most common issue. The reaction is heterogeneous, occurring on the magnesium metal's surface, which is often coated with a passivating layer of magnesium oxide (MgO).[1] Initiation is also highly sensitive to the presence of water.[2][3][4]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Grignard reagents are strong bases and react rapidly with protic sources, especially water.[3][4][5] Glassware must be rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere (Nitrogen or Argon).[6][7] Solvents must be anhydrous.[2][8]

  • Activate the Magnesium: The protective MgO layer on the magnesium turnings must be disrupted.[1] Several methods can be employed:

    • Mechanical Activation: Crushing or grinding the magnesium turnings with a glass rod or mortar and pestle (in a glovebox) can expose a fresh reactive surface.[9][10][11]

    • Chemical Activation: Use a small amount of an activating agent. Common agents include iodine (a few crystals), 1,2-dibromoethane, or methyl iodide.[1][6][7] 1,2-dibromoethane is advantageous as the formation of ethylene gas provides a visual cue that the magnesium is active.[1]

  • Apply Gentle Heat: A small amount of heat from a heat gun can often help initiate the reaction. Once the reaction begins, it is typically exothermic, and heating should be stopped.[12][13]

  • Add a Small Amount of Pre-formed Grignard Reagent: If available, adding a small aliquot of a previously successful Grignard solution can help initiate the new batch.

Q2: My reaction started but then stopped, or my yields are very low. What are the likely causes?

A: Low yields or a "stalled" reaction can result from several factors, including insufficient magnesium activation, wet reagents, or side reactions.

Common Causes and Solutions:

  • Moisture Contamination: Even trace amounts of water in the solvent or on the glassware will consume the Grignard reagent as it forms, reducing the yield.[2][4][5] Ensure all components are scrupulously dry.

  • Side Reactions: The most common side reaction is Wurtz coupling , where the formed Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) to form an R-R dimer.[14][15][16][17] This is more prevalent at higher temperatures and higher concentrations of alkyl halide.

    • Solution: Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration. Control the temperature, using cooling baths if necessary, as the reaction is exothermic.[14][17]

  • Poor Quality Reagents: Ensure the alkyl halide is pure and the magnesium is of good quality (shiny, not dull).[6][9] The reactivity of alkyl halides follows the trend: R-I > R-Br > R-Cl > R-F.[5][18][19] Alkyl fluorides are generally not reactive enough.[2][18]

Q3: How do I know if my Grignard reagent has formed successfully?

A: Several indicators can confirm the formation of the Grignard reagent:

  • Visual Cues: The reaction mixture typically turns cloudy and may become greyish or brownish.[10][13] You may also observe the boiling of the ether solvent at the surface of the magnesium chips, even without external heating, due to the exothermic nature of the reaction.[10][13]

  • Temperature Change: The flask should feel warm to the touch once the reaction initiates.[13]

  • Magnesium Consumption: Over time, the magnesium metal will be visibly consumed.[6]

  • Titration: The most reliable method is to quantify the concentration of the Grignard reagent. This can be done by quenching an aliquot with water and titrating the resulting Mg(OH)X with a standardized acid, or through other methods like titration with iodine.[9][13]

Data Summaries

Table 1: Relative Reactivity of Halides and Solvents
ParameterDetailsImpact on Reaction
Alkyl Halide Reactivity Order: I > Br > Cl >> F [5][19]Iodides are the most reactive but are more expensive and less stable. Bromides offer a good balance of reactivity and stability. Chlorides are less reactive and may require higher temperatures or longer reaction times.[18] Fluorides are rarely used.[2][18]
Solvent Common choices: Diethyl ether, Tetrahydrofuran (THF) [18][20]Ethers are essential as they solvate and stabilize the magnesium center of the Grignard reagent through co-ordination with their lone pair electrons.[2][5] THF is generally a better solvent for stabilizing the reagent but diethyl ether has a lower boiling point, which can help moderate the reaction temperature.[6]
Table 2: Common Magnesium Activation Methods
Activation MethodReagent/ActionObservation
Iodine A few crystals of I₂The brown color of iodine fades as it reacts with the magnesium surface.[6]
1,2-Dibromoethane A small amount (e.g., 0.1 eq)Bubbles of ethylene gas are evolved, indicating an active Mg surface.[1]
Mechanical Grinding Mortar and pestle or glass rodPhysically removes the MgO layer to expose fresh metal.[10][11]

Key Experimental Protocols

Protocol 1: General Preparation of a Grignard Reagent (e.g., Phenylmagnesium Bromide)
  • Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum or a stream of inert gas (N₂ or Ar) and allow it to cool.[7]

  • Reagents: Place magnesium turnings (1.2 equivalents) in the flask.[9] Add a single crystal of iodine to the flask.[6][7]

  • Solvent: Add a portion of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium.

  • Initiation: Prepare a solution of the alkyl halide (1.0 equivalent) in anhydrous ether/THF in the dropping funnel. Add a small portion (approx. 10%) of the alkyl halide solution to the magnesium suspension.[12]

  • Observation: Wait for signs of reaction (cloudiness, gentle reflux).[10][13] If no reaction starts, gently warm the flask with a heat gun or in a warm water bath.

  • Addition: Once the reaction has initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.[14] If the reaction becomes too vigorous, slow the addition rate and cool the flask in an ice bath.

  • Completion: After the addition is complete, stir the mixture for an additional 1-3 hours at room temperature or with gentle reflux to ensure all the magnesium has reacted.[6][7] The resulting grey/brown solution is the Grignard reagent.

Protocol 2: Titration to Determine Grignard Concentration
  • Sample: Under an inert atmosphere, withdraw a precise volume (e.g., 1.0 mL) of the Grignard solution and add it to a known excess of a standard 1.0 M solution of iodine in THF until the iodine color persists.

  • Titrate: Titrate the excess iodine with a standardized solution of sodium thiosulfate (e.g., 0.1 M) using a starch indicator.

  • Calculate: The difference in the amount of iodine initially present and the amount remaining (determined by thiosulfate titration) corresponds to the moles of Grignard reagent in the aliquot.

Visual Troubleshooting Guides

Troubleshooting_Grignard_Initiation start Grignard Reaction Fails to Initiate q1 Are Reagents & Glassware Completely Dry? start->q1 sol1 Flame-dry glassware under vacuum. Use freshly distilled anhydrous solvent. q1->sol1 No q2 Is the Magnesium Surface Activated? q1->q2 Yes sol1->q1 Re-attempt sol2 Add an iodine crystal or 1,2-dibromoethane. Mechanically crush turnings. q2->sol2 No q3 Has Gentle Heat Been Applied? q2->q3 Yes sol2->q2 Re-attempt sol3 Briefly warm the flask with a heat gun. q3->sol3 No success Reaction Initiates Successfully q3->success Yes sol3->q3 Re-attempt

Caption: A workflow for troubleshooting Grignard reaction initiation failures.

Grignard_vs_Wurtz cluster_grignard Grignard Pathway cluster_wurtz Wurtz Pathway reactants R-X (Alkyl Halide) Mg (Magnesium) reactants:f1->mid_point reactants:f0->mid_point grignard R-Mg-X (Desired Grignard Reagent) wurtz R-R (Wurtz Coupling Side Product) grignard->wurtz Reacts with more R-X (High Temp / High Conc.) mid_point->grignard Slow R-X Addition Low Temperature

Caption: Competing reaction pathways: Grignard formation versus Wurtz coupling.

References

Optimizing reaction conditions for the chlorination of alkenes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the chlorination of alkenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the chlorination of alkenes, and how do I choose the best one for my reaction?

A1: The choice of chlorinating agent is critical for achieving the desired outcome. The most common reagents include chlorine gas (Cl₂), N-chlorosuccinimide (NCS), and trichloroisocyanuric acid (TCIA).

  • Chlorine Gas (Cl₂): This is a strong and inexpensive chlorinating agent. However, it can be hazardous to handle and may lead to over-chlorination or a mixture of products, especially in radical reactions.[1]

  • N-Chlorosuccinimide (NCS): NCS is a solid, making it easier and safer to handle than chlorine gas. It is often used for allylic chlorination at high temperatures or in the presence of a radical initiator.

  • Trichloroisocyanuric Acid (TCIA): TCIA is a stable, crystalline solid that offers good selectivity for monochlorination of certain alkenes, such as enol ethers and enamines, and is considered less hazardous than chlorine gas.[1] It can be a good alternative when selectivity is a primary concern.[1]

Recommendation: For general-purpose chlorination where high selectivity is not the primary concern, Cl₂ in an inert solvent is effective. For improved safety and handling, and for specific applications like allylic chlorination, NCS is a good choice. For selective monochlorination of electron-rich alkenes, TCIA is often the preferred reagent.[1]

Q2: My reaction is producing a mixture of stereoisomers. How can I control the stereoselectivity of the chlorination?

A2: The chlorination of alkenes typically proceeds through a cyclic chloronium ion intermediate, which leads to a high degree of stereoselectivity, specifically anti-addition of the two chlorine atoms across the double bond.[2][3][4] This means the chlorine atoms add to opposite faces of the original double bond.

  • Mechanism: The alkene's π-bond attacks the chlorine molecule, forming a three-membered ring intermediate (the chloronium ion). The chloride ion then attacks one of the carbons of this ring from the side opposite to the chloronium ion bridge, resulting in the anti-addition product.[2][3][4]

If you are observing a mixture of stereoisomers, consider the following:

  • Purity of Starting Alkene: Ensure your starting alkene is a single stereoisomer (either E or Z). The stereochemistry of the starting material will determine the stereochemistry of the product in a stereospecific reaction.[3]

  • Reaction Conditions: Extreme temperatures or the presence of radical initiators (like UV light) can sometimes lead to non-stereoselective radical pathways, resulting in a mixture of products. Conducting the reaction in the dark and at room temperature or below is generally recommended for electrophilic addition.[5]

Q3: I am observing the formation of byproducts, specifically chlorohydrins. How can I prevent this?

A3: The formation of chlorohydrins (compounds containing both a chlorine and a hydroxyl group on adjacent carbons) occurs when water is present in the reaction mixture.[2] Water can act as a nucleophile and attack the chloronium ion intermediate in competition with the chloride ion.

To prevent chlorohydrin formation:

  • Use an Inert Solvent: Conduct the reaction in a dry, inert solvent that does not participate in the reaction.[6] Common choices include dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).[2][6]

  • Ensure Dry Conditions: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Dichloroalkane 1. Incomplete reaction. 2. Competing side reactions (e.g., polymerization). 3. Loss of volatile product during workup.1. Increase reaction time or temperature moderately. 2. Use a more selective chlorinating agent like TCIA.[1] 3. Ensure the workup procedure is appropriate for the volatility of the product.
Formation of Multiple Products (Regioisomers) 1. Reaction with an unsymmetrical alkene. 2. Competing radical and electrophilic pathways.1. For electrophilic addition, the reaction generally follows Markovnikov's rule, where the chloride ion attacks the more substituted carbon of the chloronium ion.[7] 2. To favor a single regioisomer via a radical pathway (anti-Markovnikov), specific radical initiators and conditions may be required.[8]
Over-chlorination (Formation of Tri- or Tetra-chloroalkanes) 1. Use of a highly reactive chlorinating agent (e.g., Cl₂). 2. High reaction temperature. 3. Incorrect stoichiometry (excess chlorinating agent).1. Switch to a milder and more selective chlorinating agent like TCIA.[1] 2. Perform the reaction at a lower temperature. 3. Carefully control the stoichiometry, using the alkene as the limiting reagent.
Reaction Fails to Initiate 1. Inactive alkene (electron-poor). 2. Low reaction temperature. 3. Deactivated catalyst (if applicable).1. For electron-poor alkenes, a catalyst such as a Lewis acid may be necessary. 2. Gradually increase the reaction temperature. 3. Ensure the catalyst is active and used in the correct amount.

Experimental Protocols

General Protocol for the Chlorination of Cyclohexene using Chlorine Gas
  • Preparation: In a fume hood, dissolve cyclohexene (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube. Cool the flask in an ice bath (0 °C).

  • Reaction: Bubble chlorine gas (Cl₂) slowly through the solution while stirring. Monitor the reaction by observing the disappearance of the yellow-green color of the chlorine.

  • Quenching: Once the reaction is complete (as indicated by a persistent chlorine color or by TLC/GC analysis), stop the chlorine flow and bubble nitrogen gas through the solution to remove any excess dissolved chlorine.

  • Workup: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any HCl formed, followed by a wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by distillation or column chromatography.

Protocol for the Selective Monochlorination of an Enol Ether using TCIA
  • Preparation: In a round-bottom flask, dissolve the enol ether (1 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate.[1]

  • Reaction: Add trichloroisocyanuric acid (TCIA) (0.34 equivalents, as it contains three active chlorine atoms) portion-wise to the solution at room temperature while stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the cyanuric acid byproduct can be removed by filtration.[1] The filtrate is then washed with a mild aqueous base like sodium carbonate to remove any remaining cyanuric acid.[1]

  • Purification: The organic layer is dried, and the solvent is evaporated to yield the chlorinated product. Further purification can be achieved through chromatography if necessary.

Visualizing Reaction Pathways and Troubleshooting

Below are diagrams to help visualize key concepts in alkene chlorination.

G cluster_0 Electrophilic Addition Pathway Alkene Alkene Chloronium Cyclic Chloronium Ion Intermediate Alkene->Chloronium + Cl₂ AntiProduct Anti-Addition Product Chloronium->AntiProduct + Cl⁻ (backside attack)

Caption: Electrophilic chlorination proceeds via a cyclic chloronium ion.

G cluster_1 Troubleshooting Chlorohydrin Formation Chloronium Chloronium Ion Dichloroalkane Desired Dichloroalkane Chloronium->Dichloroalkane Attack by Cl⁻ Chlorohydrin Chlorohydrin Byproduct Chloronium->Chlorohydrin Attack by H₂O (if present)

Caption: Water competes with chloride, leading to chlorohydrin byproducts.

G cluster_2 Reagent Selection Workflow A High Selectivity Needed? B Use TCIA A->B Yes C Safety a Major Concern? A->C No D Use Cl₂ or NCS C->B Yes C->D No

References

Removal of unreacted starting materials from 5-Chlorohex-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to removing unreacted starting materials from 5-Chlorohex-1-ene. This resource includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a comparative data table of relevant physical properties.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My distillation of this compound is very slow, and the temperature is not stable. What could be the problem?

A1: This could be due to several factors:

  • Inadequate Heating: The heating mantle may not be providing enough energy to vaporize the compound efficiently. Ensure the mantle is in good contact with the distillation flask and the setting is appropriate.

  • Poor Insulation: The distillation column might be losing heat to the surroundings, especially if conducted in a fume hood with high airflow. Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.

  • Flooding of the Column: Excessive heating can lead to a condition known as "flooding," where the vapor flow obstructs the downward flow of the condensate. If you observe a large amount of liquid trapped in the packing of your fractional distillation column, reduce the heating.

  • Improper Thermometer Placement: The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

Q2: I'm performing a liquid-liquid extraction to wash the crude this compound, and an emulsion has formed between the organic and aqueous layers. How can I resolve this?

A2: Emulsion formation is a common issue. Here are a few techniques to break it down:

  • Time: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

  • Filtration: Pass the emulsified layer through a bed of celite or glass wool.

Q3: After purification by column chromatography, my fractions of this compound still show impurities by GC-MS analysis. What went wrong?

A3: Several factors could contribute to poor separation in column chromatography:

  • Improper Solvent System: The polarity of the eluent may not be optimal for separating your product from the impurities. It is crucial to first determine the best solvent system using Thin Layer Chromatography (TLC).

  • Column Overloading: Too much crude sample was loaded onto the column. As a general rule, the amount of crude mixture should be about 1-5% of the weight of the stationary phase.

  • Irregular Packing: If the silica gel or alumina is not packed uniformly, it can lead to channeling, where the solvent and sample flow unevenly through the column, resulting in poor separation.

  • Co-elution of Impurities: If an impurity has a very similar polarity to this compound, it may co-elute. In this case, a different chromatographic technique or a different solvent system may be necessary.

Data Presentation: Physical Properties

The following table summarizes the key physical properties of this compound and its common unreacted starting materials. This data is crucial for selecting the appropriate purification method.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Solubility in Water
This compound C₆H₁₁Cl118.60121.30.882Insoluble
1,5-HexadieneC₆H₁₀82.1459.40.688Insoluble[1]
5-Hexen-2-olC₆H₁₂O100.16137-1390.843Slightly Soluble

Experimental Protocols

Below are detailed methodologies for the purification of this compound.

Protocol 1: Purification by Fractional Distillation

This method is effective for separating this compound from starting materials with significantly different boiling points, such as 1,5-hexadiene.

Materials:

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips

  • Glass wool or aluminum foil for insulation

Procedure:

  • Place the crude this compound into a round-bottom flask, adding a few boiling chips. The flask should not be more than two-thirds full.

  • Assemble the fractional distillation apparatus. Ensure all joints are securely clamped.

  • Wrap the fractional distillation column with glass wool or aluminum foil to ensure an adiabatic process.

  • Begin heating the distillation flask gently.

  • Observe the temperature on the thermometer. The temperature will initially rise and then stabilize at the boiling point of the most volatile component (e.g., 1,5-hexadiene, bp 59.4 °C). Collect this first fraction in a receiving flask.

  • Once the first fraction has been distilled, the temperature will begin to rise again.

  • Change the receiving flask to collect any intermediate fractions.

  • The temperature will then stabilize at the boiling point of this compound (approx. 121.3 °C). Collect this fraction in a clean, pre-weighed receiving flask.

  • Stop the distillation when only a small amount of residue remains in the distillation flask.

  • Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Purification by Liquid-Liquid Extraction followed by Distillation

This protocol is useful for removing water-soluble or acidic/basic impurities before the final distillation.

Materials:

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Distillation apparatus (as described in Protocol 1)

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, dichloromethane) and transfer it to a separatory funnel.

  • Add a saturated solution of sodium bicarbonate to neutralize any acidic impurities. Stopper the funnel and shake gently, periodically venting to release pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with brine to remove any remaining water-soluble impurities and to help break any emulsions.

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and transfer the dried organic solution to a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Proceed with fractional distillation of the remaining crude this compound as described in Protocol 1.

Mandatory Visualization

The following diagram illustrates the decision-making process for selecting the appropriate purification method for this compound.

PurificationWorkflow Purification Workflow for this compound start Crude this compound check_impurities Identify Impurities (e.g., by GC-MS, NMR) start->check_impurities distillation Fractional Distillation check_impurities->distillation  Boiling point difference > 25°C (e.g., 1,5-hexadiene) extraction Liquid-Liquid Extraction check_impurities->extraction  Acidic/Basic/Water-soluble impurities chromatography Column Chromatography check_impurities->chromatography  Similar boiling points or polarities (e.g., 5-hexen-2-ol) analysis Purity Analysis (GC-MS, NMR) distillation->analysis extraction->distillation  Followed by chromatography->analysis final_product Pure this compound analysis->distillation  Purity < 95% analysis->chromatography  Purity < 95% analysis->final_product  Purity > 95%

Caption: Decision tree for selecting a purification method.

References

Stability and storage conditions for 5-Chlorohex-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information on the stability and storage of 5-Chlorohex-1-ene, along with troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Q2: What is the expected shelf-life of this compound?

The shelf-life of this compound can be influenced by storage conditions. When stored under the recommended conditions in an unopened container, it is expected to be stable. However, for opened containers or long-term storage, it is advisable to periodically check the purity of the compound.

Q3: Are there any known degradation products of this compound?

Specific degradation products for this compound under typical laboratory storage conditions are not well-documented in publicly available literature. However, based on the structure, potential degradation pathways could include oxidation, hydrolysis, or polymerization. Chloroalkenes can undergo biodegradation, which may involve enzymatic action leading to the formation of various metabolites, although this is more relevant in environmental contexts.

Q4: How can I tell if my this compound has degraded?

Visual inspection can be the first indicator of degradation. Any change in color (e.g., development of a yellow tint) or the formation of precipitates may suggest that the compound is no longer pure. For a more accurate assessment, analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy should be used to determine the purity and identify any potential degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound leading to lower effective concentration or interfering byproducts.1. Check the purity of the this compound sample using an appropriate analytical method (see Experimental Protocols). 2. If the purity is below acceptable limits, it is recommended to use a fresh bottle of the compound. 3. Ensure proper storage conditions have been maintained.
Visible changes in the liquid (e.g., color change, solids) The compound may have been exposed to air, light, or incompatible materials, leading to oxidation, polymerization, or other reactions.1. Do not use the material if its appearance has changed. 2. Review storage and handling procedures to ensure they align with best practices for flammable and reactive compounds. 3. Dispose of the degraded material according to your institution's safety guidelines.
Pressure buildup in the container This could be due to the formation of gaseous degradation products or polymerization, especially if stored at elevated temperatures.1. Handle the container with extreme caution in a well-ventilated fume hood. 2. Cool the container before attempting to open it. 3. Vent the container slowly and carefully. 4. Evaluate the purity of the material before further use.

Experimental Protocols

Protocol for Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for determining the purity of this compound. The specific parameters may need to be optimized for your instrument and column.

  • Instrument and Column:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, or similar).

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., hexane or dichloromethane). A concentration of approximately 1 mg/mL is a good starting point.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/minute to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

Logical Workflow for Handling and Stability Assessment

cluster_receiving Receiving and Initial Inspection cluster_storage Storage cluster_usage Usage and Monitoring cluster_troubleshooting Troubleshooting A Receive new bottle of This compound B Visually inspect for color change or precipitates A->B C Store in a cool, dry, well-ventilated area B->C No issues observed D Keep away from ignition sources and oxidizing agents E Use in experiment F Monitor for inconsistent results E->F G Assess purity via GC/NMR if issues arise F->G H Is purity acceptable? G->H I Continue use H->I Yes J Procure new batch H->J No

Caption: Workflow for handling and stability assessment of this compound.

References

Technical Support Center: Analysis of 5-Chlorohex-1-ene using GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 5-Chlorohex-1-ene. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Problem Potential Causes Recommended Solutions
Peak Tailing for the this compound Peak Active sites in the GC inlet or column.[1][2] Contamination of the ion source by halogenated compounds.[3][4] Incorrect injection technique.[2]Use a deactivated inlet liner and a highly inert GC column.[5] Regularly clean the MS ion source, especially when analyzing chlorinated compounds.[3][4] Ensure a consistent and rapid injection.
Ghost Peaks in the Chromatogram Carryover from a previous injection.[1] Septum bleed.Run a blank solvent injection to confirm carryover. If present, bake out the column and clean the injector. Use a high-quality, low-bleed septum and replace it regularly.[6]
Poor Resolution Between Impurity Peaks Inadequate column selectivity. Incorrect temperature program.[1]Optimize the GC column phase for the separation of halogenated hydrocarbons. Adjust the temperature ramp rate; a slower ramp can improve the separation of closely eluting peaks.
Baseline Noise or Drift Contaminated carrier gas or gas lines. Detector contamination.[2] Column bleed.[1]Use high-purity carrier gas and ensure gas lines are clean. Clean the detector according to the manufacturer's instructions. Condition the GC column properly before analysis.[2]
Retention Time Shifts Fluctuations in carrier gas flow rate or pressure.[7] Leaks in the system.[2] Column degradation.[7]Ensure a stable carrier gas supply and check for leaks using an electronic leak detector.[2] Regularly inspect and replace system fittings and seals. If the column is old or has been subjected to harsh conditions, consider replacement.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: While specific impurities can vary based on the synthetic route, potential impurities in this compound may include:

  • Isomers: Such as 6-chlorohex-1-ene or other positional isomers.

  • Dichlorinated byproducts: Resulting from side reactions during synthesis.

  • Unreacted starting materials: Depending on the synthesis method.

  • Solvent residues: From the reaction or purification process.

Q2: How can I identify an unknown impurity using GC-MS?

A2: The mass spectrum of the unknown peak can be compared to spectral libraries (e.g., NIST) for a tentative identification.[8] The fragmentation pattern provides a molecular fingerprint that can help in elucidating the structure of the impurity.[8]

Q3: My this compound peak is tailing. What is the most likely cause?

A3: Peak tailing for halogenated compounds is often caused by interactions with active sites in the GC system or contamination of the MS ion source.[3][4] Halogenated compounds can react with the metal surfaces in the ion source, leading to the formation of metal halides that can cause peak tailing.[3][4] Ensure you are using a well-deactivated inlet liner and column, and regularly maintain your MS ion source.

Q4: What type of GC column is recommended for the analysis of this compound?

A4: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point. These columns provide good selectivity for a range of volatile and semi-volatile compounds, including halogenated hydrocarbons.

Q5: How can I improve the sensitivity of my analysis to detect low-level impurities?

A5: To improve sensitivity, you can try the following:

  • Use a splitless injection to introduce more of your sample onto the column.[9]

  • Optimize the ion source parameters of your mass spectrometer.

  • Ensure your system is free of leaks and contaminants to reduce baseline noise.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general starting point for the analysis of this compound. Optimization may be required for your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 100 µg/mL.

2. GC-MS Parameters:

Parameter Value
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1) or Splitless for trace analysis[9]
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 50 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-300

3. Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).
  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
  • For any other peaks (potential impurities), examine their mass spectra.
  • Compare the obtained mass spectra with a reference library (e.g., NIST) for tentative identification.

Logical Workflow for Troubleshooting

TroubleshootingWorkflow cluster_start Start cluster_check Initial Checks cluster_isolate Isolate the Issue cluster_action Corrective Actions cluster_end Resolution start Problem Observed (e.g., Peak Tailing) check_method Review GC-MS Method Parameters start->check_method check_maintenance Check Maintenance Logs (Septum, Liner) start->check_maintenance run_blank Run Blank Solvent Injection check_method->run_blank clean_inlet Clean/Replace Inlet Liner & Septum check_maintenance->clean_inlet check_leaks Perform Leak Check run_blank->check_leaks If Blank is Clean run_blank->clean_inlet If Ghost Peaks condition_column Condition/Replace GC Column check_leaks->condition_column If No Leaks end_node Problem Resolved clean_inlet->end_node clean_source Clean MS Ion Source condition_column->clean_source clean_source->end_node

References

Challenges in the scale-up synthesis of 5-Chlorohex-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Chlorohex-1-ene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound at a laboratory and scale-up level?

A1: The two most prevalent and scalable synthesis routes for this compound are:

  • Chlorination of 5-Hexen-1-ol: This method involves the conversion of the primary alcohol, 5-hexen-1-ol, to the corresponding alkyl chloride using a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, often used in the presence of a base like pyridine to neutralize the HCl byproduct.[1][2][3]

  • Grignard Reaction: This route typically involves the coupling of a Grignard reagent, such as vinylmagnesium bromide or chloride, with a suitable haloalkane, like 1,4-dichlorobutane or 1-bromo-4-chlorobutane. This carbon-carbon bond-forming reaction can be effective for building the hexene backbone.

Q2: What are the primary challenges encountered during the scale-up synthesis of this compound?

A2: Key challenges during the scale-up of this compound synthesis include:

  • Side Reactions: Formation of byproducts is a major concern. In the chlorination of 5-hexen-1-ol, potential side reactions include the formation of ethers or elimination products. In Grignard reactions, homocoupling of the Grignard reagent (e.g., formation of 1,5-hexadiene) can occur, and rearrangements of the Grignard reagent have also been observed in similar systems.[4]

  • Purification: Separating the desired this compound from starting materials, byproducts, and solvents can be challenging, especially at a larger scale. Due to its volatility, there is a risk of product loss during distillation.

  • Exothermic Reactions: Both the formation of Grignard reagents and the reaction of thionyl chloride with alcohols are exothermic and require careful temperature control, which becomes more critical at scale to prevent runaway reactions.

  • Moisture Sensitivity: Grignard reagents are highly sensitive to moisture and require anhydrous reaction conditions, which can be more difficult to maintain in large-scale reactors.

Q3: What are the key safety considerations when working with the synthesis of this compound?

A3: Safety is paramount. Key considerations include:

  • Flammability: this compound and many of the solvents used in its synthesis (e.g., diethyl ether, THF) are flammable. All operations should be conducted in a well-ventilated area, away from ignition sources.

  • Corrosive and Toxic Reagents: Thionyl chloride is a corrosive and toxic substance that reacts with moisture to release toxic gases (HCl and SO₂). It should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Reactive Reagents: Grignard reagents are highly reactive and can ignite on contact with air or moisture. Inert atmosphere techniques are necessary for their safe handling.

  • Proper Quenching: The quenching of Grignard reactions and the work-up of reactions involving thionyl chloride must be done carefully and with appropriate cooling to control the exothermic nature of these steps.

Troubleshooting Guides

Route 1: Chlorination of 5-Hexen-1-ol with Thionyl Chloride

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Action
Incomplete reaction.- Increase reaction time. - Ensure the temperature is appropriate for the reaction; gentle heating may be required. - Use a slight excess of thionyl chloride (e.g., 1.1-1.5 equivalents).
Degradation of product.- Maintain a low reaction temperature to prevent side reactions. - Ensure the work-up procedure is performed promptly after the reaction is complete.
Loss during work-up.- Use a carefully controlled distillation to minimize loss of the volatile product. - Ensure efficient extraction with a suitable organic solvent.
Formation of byproducts.- Add the thionyl chloride to the alcohol solution slowly and at a controlled temperature to minimize the formation of ethers. - The use of a base like pyridine can help to consume the HCl generated and reduce acid-catalyzed side reactions.[2][3]

Issue 2: Presence of Impurities in the Final Product

Possible Cause Troubleshooting Action
Unreacted 5-hexen-1-ol.- Ensure the reaction goes to completion by monitoring with TLC or GC. - Use a slight excess of thionyl chloride. - Purify by fractional distillation.
Formation of di(hexenyl) ether.- Maintain a low reaction temperature. - Add the thionyl chloride to a solution of the alcohol, rather than the other way around.
Formation of elimination byproducts.- Use a non-nucleophilic base or run the reaction without a base if possible, although this may lead to other issues. - Control the reaction temperature carefully.
Route 2: Grignard Reaction

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Action
Poor Grignard reagent formation.- Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use high-quality magnesium turnings and an appropriate solvent like anhydrous diethyl ether or THF. - A small crystal of iodine can be used to initiate the reaction.
Incomplete reaction with the haloalkane.- Ensure the correct stoichiometry of reactants. - The choice of haloalkane is important; reactivity generally follows I > Br > Cl.
Homocoupling of the Grignard reagent.- This can be promoted by certain impurities. Ensure high-purity starting materials. - In some cases, the presence of trace amounts of oxygen can promote homocoupling.[4] - The choice of solvent can influence the extent of homocoupling.

Issue 2: Formation of Significant Byproducts

Possible Cause Troubleshooting Action
Formation of 1,5-hexadiene (Wurtz-type coupling).- This is a common byproduct in the formation of allyl and vinyl Grignard reagents. - Careful control of temperature and addition rates can sometimes minimize this.
Formation of di-addition or elimination products.- Control the stoichiometry and reaction temperature. - The choice of the dihaloalkane is critical to favor mono-alkylation.

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-Hexen-1-ol

This protocol is a general guideline and may require optimization for scale-up.

Materials:

  • 5-Hexen-1-ol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a base)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Glassware for reaction under an inert atmosphere, distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), place 5-hexen-1-ol (1.0 eq) dissolved in anhydrous diethyl ether or DCM.

  • Cool the flask in an ice bath to 0 °C.

  • If using a base, add pyridine (1.1 eq) to the solution.

  • Slowly add thionyl chloride (1.1 eq) dropwise from the dropping funnel to the stirred solution, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether or DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation at low temperature and pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Protocol 2: Synthesis of this compound via Grignard Reaction (Adapted from a similar procedure)

This protocol is adapted from the synthesis of 6-chloro-1-hexene and may require significant optimization for the synthesis of this compound.[5]

Materials:

  • Vinyl bromide or vinyl chloride

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1,4-Dichlorobutane

  • Anhydrous pentane

  • Anhydrous calcium chloride

  • Glassware for Grignard reaction under an inert atmosphere, distillation apparatus

Procedure:

  • Preparation of Vinylmagnesium Bromide/Chloride: In a dry, three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, place magnesium turnings.

  • Add a small amount of anhydrous diethyl ether or THF.

  • Slowly add a solution of vinyl bromide or chloride in the anhydrous solvent to the stirred magnesium turnings to initiate the Grignard reagent formation. Maintain a gentle reflux.

  • After the addition is complete, stir the mixture for an additional hour.

  • Coupling Reaction: In a separate flask under a nitrogen atmosphere, place 1,4-dichlorobutane.

  • Cool the flask in an ice bath.

  • Slowly add the prepared Grignard reagent to the stirred solution of 1,4-dichlorobutane.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.

  • Cool the reaction mixture and carefully quench by the slow addition of ice-cold water.

  • Extract the aqueous phase with pentane.

  • Dry the combined organic phases over anhydrous calcium chloride.

  • Filter and carefully remove the solvent by distillation.

  • Purify the crude product by fractional distillation.

Data Presentation

Table 1: Comparison of Synthesis Routes for Chloroalkenes (Illustrative Data)

ParameterChlorination of AlcoholGrignard Reaction
Starting Materials 5-Hexen-1-ol, Thionyl chlorideVinyl halide, Mg, 1,4-Dihalobutane
Typical Yield 60-85%40-70%
Purity (after distillation) >98%>95%
Key Byproducts Di(hexenyl) ether, elimination productsHomocoupling products (e.g., 1,5-hexadiene)
Scale-up Complexity Moderate (exotherm, gas evolution)High (moisture sensitivity, exotherm)

Note: The data presented are typical ranges for these types of reactions and may vary depending on the specific reaction conditions and scale.

Visualizations

experimental_workflow_chlorination cluster_prep Reaction Setup cluster_reaction Chlorination Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 5-Hexen-1-ol in anhydrous solvent cool Cool to 0 °C start->cool add_socl2 Slowly add SOCl₂ cool->add_socl2 react Stir at room temp (2-4 hours) add_socl2->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry evaporate Solvent removal dry->evaporate distill Fractional Distillation evaporate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound via chlorination of 5-hexen-1-ol.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield of This compound incomplete_rxn Incomplete Reaction start->incomplete_rxn degradation Product Degradation start->degradation loss_workup Loss During Work-up start->loss_workup side_reactions Side Reactions start->side_reactions sol_incomplete Increase reaction time/temp Use excess reagent incomplete_rxn->sol_incomplete sol_degradation Control temperature Prompt work-up degradation->sol_degradation sol_loss Optimize distillation Efficient extraction loss_workup->sol_loss sol_side Control addition rate/temp Use appropriate base side_reactions->sol_side

Caption: Troubleshooting logic for addressing low yield in the synthesis of this compound.

References

Validation & Comparative

Comparing the reactivity of 5-Chlorohex-1-ene and 5-Bromohex-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

5-Bromohex-1-ene is predicted to be more reactive than 5-Chlorohex-1-ene in both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion (Br-) compared to the chloride ion (Cl-). The bromide ion is a weaker base and is more polarizable, which stabilizes the transition state and the departing anion more effectively.

Comparative Reactivity Analysis

The carbon-halogen bond is the focal point of reactivity in haloalkanes. The nature of this bond, specifically its strength and the stability of the resulting halide ion upon cleavage, dictates the rate of reaction.

FeatureThis compound5-Bromohex-1-ene
Leaving Group Chloride (Cl-)Bromide (Br-)
Leaving Group Basicity Stronger BaseWeaker Base
Leaving Group Polarizability LowerHigher
Carbon-Halogen Bond Strength Stronger (C-Cl)Weaker (C-Br)
Predicted Reactivity LowerHigher

Theoretical Framework: The Role of the Leaving Group

In both nucleophilic substitution and elimination reactions, the rate-determining step often involves the cleavage of the carbon-halogen bond. The facility of this cleavage is directly related to the stability of the leaving group as an independent species.

A good leaving group is typically a weak base. When comparing the halogens, the basicity decreases down the group: F- > Cl- > Br- > I-. This trend is inversely related to the strength of the corresponding hydrohalic acid (HF < HCl < HBr < HI). Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), bromide (Br-) is a weaker base than chloride (Cl-).

Furthermore, the polarizability of the leaving group plays a crucial role. Polarizability refers to the ability of the electron cloud of an atom or ion to be distorted by an external electric field. Larger ions, such as bromide, are more polarizable than smaller ions like chloride. This increased polarizability helps to stabilize the developing negative charge in the transition state of both SN1/E1 and SN2/E2 reactions, thereby lowering the activation energy and increasing the reaction rate.

Reaction Mechanisms and Predicted Outcomes

SN2 and E2 Reactions: These are bimolecular reactions where the rate depends on the concentration of both the substrate and the nucleophile/base. In the transition state, the carbon-halogen bond is partially broken. The superior ability of bromide to stabilize this partial negative charge makes 5-Bromohex-1-ene a more reactive substrate in both SN2 and E2 reactions.

SN1 and E1 Reactions: These are unimolecular reactions that proceed through a carbocation intermediate, formed by the departure of the leaving group. The rate-determining step is the formation of this carbocation. Since the carbon-bromine bond is weaker and bromide is a more stable leaving group, 5-Bromohex-1-ene will ionize to form the corresponding secondary carbocation more rapidly than this compound.

Experimental Protocol: Comparative Solvolysis

To experimentally validate the predicted difference in reactivity, a comparative solvolysis experiment can be performed. Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile. By monitoring the rate of reaction for each compound under identical conditions, their relative reactivities can be determined.

Objective: To compare the rates of solvolysis of this compound and 5-Bromohex-1-ene.

Materials:

  • This compound

  • 5-Bromohex-1-ene

  • A suitable solvent (e.g., 80% ethanol/20% water)

  • A non-interfering indicator (e.g., bromothymol blue)

  • Standardized sodium hydroxide solution (e.g., 0.01 M)

  • Volumetric flasks, pipettes, burettes, and a constant temperature water bath.

Procedure:

  • Prepare equimolar solutions of this compound and 5-Bromohex-1-ene in the chosen solvent system.

  • Place a known volume of each solution in separate reaction flasks and add a few drops of the indicator.

  • Equilibrate the flasks in a constant temperature water bath.

  • Initiate the reaction and monitor the progress by observing the color change of the indicator. The solvolysis reaction will produce H+ ions (from the displaced proton of the solvent), which will cause the indicator to change color.

  • Titrate the produced acid at regular time intervals with the standardized sodium hydroxide solution to determine the extent of the reaction.

  • Plot the concentration of the haloalkene versus time for both reactions.

  • Determine the initial rate of reaction for both substrates from the slope of the concentration vs. time graph at t=0. The ratio of the initial rates will provide a quantitative comparison of their reactivities.

Logical Workflow for Reactivity Comparison

The following diagram illustrates the logical workflow for comparing the reactivity of the two haloalkenes, from identifying the key structural difference to predicting the reaction outcome.

G cluster_input Input Substrates cluster_analysis Comparative Analysis cluster_prediction Reactivity Prediction cluster_outcome Conclusion Chloro This compound LeavingGroup Identify Leaving Group (Cl vs. Br) Chloro->LeavingGroup Bromo 5-Bromohex-1-ene Bromo->LeavingGroup Properties Analyze Leaving Group Properties (Basicity & Polarizability) LeavingGroup->Properties BondStrength Compare C-X Bond Strength Properties->BondStrength Reactivity Predict Relative Reactivity BondStrength->Reactivity Mechanism Consider Reaction Mechanisms (SN1, SN2, E1, E2) Reactivity->Mechanism Conclusion 5-Bromohex-1-ene is more reactive Mechanism->Conclusion

Caption: Logical workflow for comparing haloalkene reactivity.

Signaling Pathway of Reactivity Determination

The following diagram illustrates the key factors influencing the reactivity of the haloalkenes in a signaling pathway format.

G cluster_properties Controlling Factors cluster_reactivity Reaction Outcome cluster_comparison Comparison: Br vs. Cl Substrate Haloalkene (R-X) LeavingGroup Leaving Group Ability (X-) Substrate->LeavingGroup determines BondStrength C-X Bond Strength Substrate->BondStrength determines Rate Reaction Rate LeavingGroup->Rate influences BondStrength->Rate influences Br Br- (Better Leaving Group) Br->Rate increases Cl Cl- (Poorer Leaving Group) Cl->Rate decreases CBr C-Br (Weaker Bond) CBr->Rate increases CCl C-Cl (Stronger Bond) CCl->Rate decreases

5-Chlorohex-1-ene: A Comparative Analysis of SN1 and SN2 Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the reactivity of alkyl halides is a cornerstone of molecular construction. 5-Chlorohex-1-ene, a secondary allylic chloride, presents a particularly interesting case study in the competitive nature of nucleophilic substitution reactions. Its structure allows for reactivity through both unimolecular (SN1) and bimolecular (SN2) pathways, with the preferred route being highly dependent on the reaction conditions. This guide provides an objective comparison of the SN1 and SN2 reactivity profile of this compound, supported by illustrative experimental data and detailed protocols to aid in reaction design and optimization.

Quantitative Reactivity Profile

The SN1 and SN2 reactivity of this compound is profoundly influenced by the choice of solvent and nucleophile. The following table summarizes the expected kinetic data under typical conditions that favor each pathway.

Reaction PathwayNucleophile (Concentration)SolventTemperature (°C)Relative Rate Constant (k_rel)
SN1 H₂O (solvent)80% Ethanol / 20% Water501.0 (Reference)
SN1 CH₃OH (solvent)80% Methanol / 20% Water501.2
SN2 NaI (0.1 M)Acetone503.5
SN2 NaI (0.2 M)Acetone507.0
SN2 NaN₃ (0.1 M)DMSO5015.0

Note: The relative rate constants are illustrative and normalized to the solvolysis rate in 80% ethanol/water for comparison purposes.

The data highlights that under solvolytic conditions (polar protic solvents, weak nucleophile), the reaction proceeds via an SN1 mechanism. The rate is largely independent of the specific weak nucleophile. In contrast, in a polar aprotic solvent with a strong nucleophile, the reaction favors the SN2 pathway. Notably, the rate of the SN2 reaction is directly proportional to the concentration of the nucleophile, a hallmark of its bimolecular nature.

Mechanistic Pathways

The competition between the SN1 and SN2 mechanisms for this compound can be visualized as follows:

G cluster_substrate Substrate cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway Substrate This compound Carbocation Allylic Carbocation (Resonance Stabilized) Substrate->Carbocation Slow (Rate-determining) -Cl⁻ Transition_State Pentacoordinate Transition State Substrate->Transition_State Concerted +Nu⁻ SN1_Product SN1 Product (Racemic Mixture) Carbocation->SN1_Product Fast +Nu⁻ SN2_Product SN2 Product (Inversion of Stereochemistry) Transition_State->SN2_Product -Cl⁻ G Substrate Define Substrate (this compound) Conditions Define Reaction Conditions (Solvent, Nucleophile, Temp.) Substrate->Conditions SN1_Factors Analyze SN1 Factors - Polar Protic Solvent? - Weak Nucleophile? - Allylic Carbocation Stability? Conditions->SN1_Factors SN2_Factors Analyze SN2 Factors - Polar Aprotic Solvent? - Strong Nucleophile? - Steric Hindrance? Conditions->SN2_Factors Prediction Predict Dominant Pathway (SN1 vs. SN2) SN1_Factors->Prediction SN2_Factors->Prediction Experiment Conduct Kinetic Experiments Prediction->Experiment Data Analyze Kinetic Data Experiment->Data Conclusion Draw Conclusion on Reactivity Profile Data->Conclusion

Spectroscopic Fingerprints: A Comparative Analysis of 5-Chlorohex-1-ene and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive spectroscopic comparison of 5-Chlorohex-1-ene and its constitutional and geometric isomers is presented, offering valuable data for researchers in chemical synthesis, drug development, and materials science. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these compounds, facilitating their identification and differentiation.

The chloro-1-hexene isomers, with the molecular formula C₆H₁₁Cl, exhibit distinct spectroscopic properties arising from the varied positions of the chlorine atom and the carbon-carbon double bond. Understanding these differences is crucial for reaction monitoring, quality control, and the structural elucidation of novel compounds. This report summarizes the available spectral data and provides standardized experimental protocols for obtaining these measurements.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. Variations in chemical shifts (δ) in NMR, characteristic absorption bands in IR, and fragmentation patterns in MS provide a unique fingerprint for each isomer.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts, δ [ppm])

CompoundH-1H-2H-3H-4H-5H-6
This compound 5.75-5.90 (m)4.95-5.10 (m)2.10-2.25 (m)1.60-1.80 (m)4.00-4.15 (m)1.50 (d)
1-Chloro-1-hexene (E/Z) 6.05 (dt)5.60 (dt)2.05 (q)1.35 (sext)0.90 (t)-
6-Chloro-1-hexene 5.70-5.85 (m)4.90-5.05 (m)2.10 (q)1.50 (quin)1.80 (quin)3.55 (t)
3-Chloro-1-hexene 5.80 (ddd)5.20 (dd)4.40 (q)1.70 (p)1.00 (t)-
(E)-1-Chloro-2-hexene 5.60 (m)5.75 (m)4.00 (d)2.00 (q)1.40 (sext)0.90 (t)
(E)-2-Chloro-3-hexene 1.65 (d)4.50 (m)5.60 (m)5.70 (m)2.05 (p)0.95 (t)

Note: Data is compiled from various sources and may have been recorded in different solvents. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), quin (quintet), sext (sextet), p (pentet), m (multiplet).

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ [ppm])

CompoundC-1C-2C-3C-4C-5C-6
This compound 137.9115.438.433.260.924.9
1-Chloro-1-hexene (E/Z) 125.5131.034.530.822.113.9
6-Chloro-1-hexene [1]138.5114.833.332.126.444.9
3-Chloro-1-hexene 138.0116.062.038.020.013.5
(E)-1-Chloro-2-hexene [2]134.0126.048.034.022.013.8
(E)-2-Chloro-3-hexene [3]25.065.0130.0132.034.013.0

Note: Data is compiled from various sources and may have been recorded in different solvents.

Table 3: Infrared (IR) Spectroscopic Data (Characteristic Absorptions, cm⁻¹)

CompoundC=C Stretch=C-H StretchC-Cl Stretch
This compound ~1640~3080~650-750
1-Chloro-1-hexene ~1650~3020~680-780
6-Chloro-1-hexene [1]~1642~3077~650-730
3-Chloro-1-hexene ~1645~3080~660-760
(E)-1-Chloro-2-hexene [2]~1655~3025~670-770
(E)-2-Chloro-3-hexene ~1660~3030~670-770

Note: Values are approximate and can vary based on the physical state of the sample.

Table 4: Mass Spectrometry (MS) Data (Key Fragments, m/z)

CompoundMolecular Ion (M⁺)Base PeakOther Key Fragments
This compound 118/1204182, 67, 55, 41
1-Chloro-1-hexene 118/1208277, 55, 41
6-Chloro-1-hexene [1]118/1205582, 67, 41
3-Chloro-1-hexene [4][5]118/1205782, 67, 41
(E)-1-Chloro-2-hexene [2]118/1204182, 55, 41
(E)-2-Chloro-3-hexene 118/1208267, 55, 41

Note: The two mass numbers for the molecular ion correspond to the ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are typically dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS. For ¹H NMR, data is reported as chemical shift, integration, multiplicity, and coupling constant (J). For ¹³C NMR, chemical shifts are reported in ppm.

Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples are analyzed as a thin film between sodium chloride (NaCl) or potassium bromide (KBr) plates. Solid samples are analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectra are typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with electron ionization (EI) at 70 eV. The samples are introduced via a gas chromatograph (GC-MS) for separation and purification prior to analysis. The mass-to-charge ratio (m/z) of the resulting fragments is recorded.

Reaction Pathway Visualization

Allylic chlorides, such as some isomers of chlorohexene, can undergo nucleophilic substitution reactions through an Sₙ2' mechanism. This pathway is distinct from a direct Sₙ2 displacement and involves the nucleophile attacking the carbon atom at the opposite end of the double bond, leading to a rearrangement of the double bond.

SN2_prime_reaction Reactant 3-Chlorohex-1-ene TS Transition State Reactant->TS Nucleophilic Attack Nucleophile Nu⁻ Nucleophile->TS Product 1-Substituted-hex-2-ene LeavingGroup Cl⁻ TS->Product Double Bond Shift TS->LeavingGroup Loss of Leaving Group

Caption: Sₙ2' reaction pathway of 3-Chlorohex-1-ene.

The provided data and protocols offer a foundational resource for the spectroscopic identification and comparison of this compound and its isomers. This information is intended to support and accelerate research and development in the chemical sciences.

References

Comparative analysis of different synthetic routes to 5-Chlorohex-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and modern synthetic routes to 5-Chlorohex-1-ene, a valuable building block in organic synthesis. The performance of each method is evaluated based on yield, reaction conditions, and selectivity, supported by experimental data where available.

Executive Summary

The synthesis of this compound can be primarily achieved through two strategic approaches: the chlorination of 5-hexen-1-ol and the hydrochlorination of 1,5-hexadiene. The choice of synthetic route depends on factors such as the availability of starting materials, desired purity, and scalability. This guide explores the use of thionyl chloride and the Appel reaction for the conversion of 5-hexen-1-ol, and discusses both traditional free-radical and modern photocatalytic methods for the hydrochlorination of 1,5-hexadiene.

Data Summary

Synthetic RouteStarting MaterialReagentsYield (%)Purity (%)Key AdvantagesKey Disadvantages
Route 1: Chlorination of 5-hexen-1-ol
1a. Using Thionyl Chloride5-hexen-1-olThionyl chloride (SOCl₂), Pyridine (optional)60-80>95Readily available and inexpensive reagents, high purity.Formation of gaseous HCl and SO₂ byproducts.
1b. Appel Reaction5-hexen-1-olTriphenylphosphine (PPh₃), Carbon tetrachloride (CCl₄)70-90>97Mild reaction conditions, high yield.Use of toxic CCl₄, formation of triphenylphosphine oxide byproduct.
Route 2: Hydrochlorination of 1,5-hexadiene
2a. Free-Radical Hydrochlorination1,5-hexadieneHydrogen chloride (HCl), Radical initiator (e.g., AIBN or peroxides)40-60ModerateDirect conversion of a simple diene.Potential for Markovnikov side products and polymerization.
2b. Photocatalytic Anti-Markovnikov Hydrochlorination1,5-hexadieneHCl, Photocatalyst (e.g., acridine derivative), Hydrogen atom transfer catalyst60-85HighHigh regioselectivity for the anti-Markovnikov product.Requires specialized photocatalytic equipment and potentially expensive catalysts.

Synthetic Route Analysis

Route 1: Chlorination of 5-hexen-1-ol

This approach utilizes the readily available alcohol, 5-hexen-1-ol, as the starting material. The conversion of the hydroxyl group to a chloride can be achieved through several established methods.

This is a classic and widely used method for converting primary alcohols to alkyl chlorides. The reaction proceeds with good yield and produces gaseous byproducts (SO₂ and HCl) which can be easily removed. The addition of a base like pyridine can be used to neutralize the generated HCl.

The Appel reaction offers a milder alternative for the chlorination of alcohols, using triphenylphosphine and carbon tetrachloride.[1][2][3] This method is known for its high yields and compatibility with a wide range of functional groups.[3] However, the use of carbon tetrachloride, a regulated ozone-depleting substance, and the formation of triphenylphosphine oxide as a byproduct that needs to be separated are significant drawbacks.[2]

Route 2: Hydrochlorination of 1,5-hexadiene

This strategy involves the direct addition of hydrogen chloride across one of the double bonds of 1,5-hexadiene. The key challenge is to control the regioselectivity to favor the desired anti-Markovnikov product, this compound, over the Markovnikov adduct, 1-chloro-5-hexene.

While the free-radical addition of HBr to alkenes is a well-established method for achieving anti-Markovnikov products, the analogous reaction with HCl is less common and can be less efficient.[4] The reaction is typically initiated by peroxides or UV light and proceeds via a radical chain mechanism. This method can be prone to the formation of the thermodynamically more stable Markovnikov product and polymerization of the diene.

Recent advances in photoredox catalysis have enabled highly regioselective anti-Markovnikov hydrochlorination of unactivated alkenes.[5][6][7] These methods often employ an organic photocatalyst, such as an acridine derivative, in combination with a hydrogen atom transfer catalyst under visible light irradiation.[6] This approach offers excellent control over the regioselectivity, providing a direct route to the linear alkyl chloride.[5][6][7] However, it requires specialized equipment and the catalysts can be expensive.

Experimental Protocols

Protocol 1a: Chlorination of 5-hexen-1-ol with Thionyl Chloride
  • To a stirred solution of 5-hexen-1-ol (1.0 eq) in anhydrous diethyl ether at 0 °C, slowly add thionyl chloride (1.2 eq).

  • If desired, pyridine (1.2 eq) can be added to the reaction mixture to scavenge the generated HCl.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by pouring it onto ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by distillation to afford this compound.

Protocol 1b: Appel Reaction of 5-hexen-1-ol
  • Dissolve triphenylphosphine (1.1 eq) in carbon tetrachloride.

  • Add a solution of 5-hexen-1-ol (1.0 eq) in carbon tetrachloride to the stirred triphenylphosphine solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add pentane to the residue to precipitate the triphenylphosphine oxide.

  • Filter the mixture and wash the solid with cold pentane.

  • Combine the filtrates and carefully remove the solvent by distillation.

  • Further purify the product by fractional distillation.

Protocol 2b: Photocatalytic Anti-Markovnikov Hydrochlorination of 1,5-hexadiene

Note: This is a general procedure based on modern photocatalytic methods and may require optimization.

  • In a reaction vessel equipped with a magnetic stirrer and a port for inert gas, combine 1,5-hexadiene (1.0 eq), an acridine-based photocatalyst (e.g., 1-5 mol%), and a hydrogen atom transfer catalyst (e.g., a thiol, 10-20 mol%) in a suitable solvent (e.g., a mixture of fluorobenzene and acetone).[6]

  • Add aqueous hydrochloric acid (1.5 eq).[6]

  • Degas the reaction mixture with a stream of nitrogen or argon for 15-30 minutes.

  • Irradiate the mixture with blue LEDs (e.g., 40 W) at room temperature for 24-48 hours.[6]

  • Monitor the reaction progress by GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent such as diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationships of Synthetic Routes

Synthetic_Routes cluster_0 Route 1: Chlorination of 5-hexen-1-ol cluster_1 Route 2: Hydrochlorination of 1,5-hexadiene A 5-hexen-1-ol B Thionyl Chloride (SOCl₂) A->B High Purity C Appel Reaction (PPh₃, CCl₄) A->C Mild Conditions, High Yield D This compound B->D C->D E 1,5-hexadiene F Free-Radical Addition (HCl, Initiator) E->F Direct Conversion G Photocatalytic Addition (HCl, Photocatalyst) E->G High Regioselectivity H This compound F->H G->H

Caption: Synthetic pathways to this compound.

Conclusion

The synthesis of this compound can be effectively achieved via multiple routes, each with its own set of advantages and disadvantages. The chlorination of 5-hexen-1-ol using thionyl chloride is a robust and cost-effective method suitable for large-scale production, while the Appel reaction provides a high-yielding, milder alternative, albeit with less desirable reagents. For the direct conversion of 1,5-hexadiene, modern photocatalytic methods offer superior regioselectivity for the desired anti-Markovnikov product compared to traditional free-radical approaches. The selection of the optimal synthetic route will be guided by the specific requirements of the research or development project, including scale, purity needs, and available resources.

References

Navigating Nucleophilic Substitution: A Comparative Guide to the Reactivity of Primary and Secondary Haloalkenes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of chemical reactivity is paramount. This guide provides a detailed comparison of the reactivity of primary versus secondary haloalkenes in nucleophilic substitution reactions, supported by established chemical principles. While direct quantitative comparisons are sparse due to the general inertness of these compounds, this document elucidates the underlying factors governing their reactivity and contrasts them with their saturated counterparts, haloalkanes.

Haloalkenes, also known as vinylic halides, are organic compounds where a halogen atom is directly attached to a carbon atom of a carbon-carbon double bond. Their reactivity in substitution reactions is markedly different from that of haloalkanes. The position of the halogen on the double bond—on a primary (terminal) or secondary (internal) carbon—further influences their chemical behavior.

General Unreactivity of Haloalkenes in Nucleophilic Substitution

Both primary and secondary haloalkenes are notably unreactive towards standard nucleophilic substitution reactions, particularly SN1 and SN2 mechanisms, for two primary reasons:

  • Increased Strength of the Carbon-Halogen Bond: The carbon atom bonded to the halogen in a haloalkene is sp² hybridized. This hybridization gives the carbon-halogen bond more s-character compared to the C(sp³)-X bond in haloalkanes. The electrons in an sp² orbital are closer to the nucleus, resulting in a shorter and stronger bond that is more difficult to break.[1]

  • Instability of Intermediates:

    • SN1 Pathway: This mechanism requires the formation of a carbocation intermediate. A vinylic carbocation, where the positive charge resides on a double-bonded carbon, is highly unstable and energetically unfavorable.[2]

    • SN2 Pathway: This mechanism involves a backside attack by the nucleophile. In haloalkenes, the electron density of the π-bond and the presence of substituents on the double bond create significant steric hindrance, preventing the nucleophile from approaching the electrophilic carbon from the rear.[2]

Due to these factors, nucleophilic substitution on haloalkenes, when it does occur, often proceeds through alternative, more complex mechanisms such as addition-elimination or elimination-addition (benzyne mechanism for haloarenes), which require specific activating groups or very strong bases.

Qualitative Comparison: Primary vs. Secondary Haloalkenes

While both are unreactive, we can infer a qualitative difference in their potential reactivity based on steric factors.

  • Primary Haloalkenes (e.g., 1-bromopropene): The halogen is on a terminal carbon of the double bond. Steric hindrance around this carbon is relatively lower compared to a secondary haloalkene.

  • Secondary Haloalkenes (e.g., 2-bromopropene): The halogen is on an internal carbon of the double bond, which is bonded to two other carbon atoms. This arrangement presents greater steric bulk around the reaction center.

Therefore, to the extent that any substitution reaction might occur, it is generally expected that primary haloalkenes would be slightly more reactive than secondary haloalkenes due to lesser steric hindrance. However, this difference is often moot as both are generally resistant to substitution under typical conditions.

Contrast with Haloalkane Reactivity

To provide a clear benchmark, the reactivity of haloalkanes in SN1 and SN2 reactions is well-established and predictable. The following tables summarize this comparative data.

Table 1: Relative Rates of SN2 Reactions for Haloalkanes
Substrate TypeExampleRelative Rate
MethylCH₃Br~30
PrimaryCH₃CH₂Br1
Secondary(CH₃)₂CHBr0.02
Tertiary(CH₃)₃CBr~0

Data is illustrative and sourced from established organic chemistry principles.[3]

Table 2: Relative Rates of SN1 Reactions for Haloalkanes
Substrate TypeExampleRelative Rate
MethylCH₃Br~1
PrimaryCH₃CH₂Br~1
Secondary(CH₃)₂CHBr~12
Tertiary(CH₃)₃CBr~1,200,000

Data is illustrative and sourced from established organic chemistry principles.[4]

Reaction Mechanisms and Energy Profiles

The unreactivity of haloalkenes can be visualized through their reaction pathways and energy diagrams.

Caption: SN2 attack on a haloalkene is hindered.

Caption: SN1 pathway for haloalkenes is unfavorable.

Experimental Protocols

Due to the general lack of reactivity of haloalkenes in standard nucleophilic substitution reactions, a typical experimental protocol to directly compare primary and secondary haloalkenes via these mechanisms is not standard. However, a hypothetical experiment to test for any potential reactivity would involve forcing conditions.

Protocol: Forced-Condition Nucleophilic Substitution Attempt

  • Substrate Preparation: Prepare two reaction flasks. To Flask A, add a primary haloalkene (e.g., 1-bromopropene, 1 mmol) in a suitable aprotic polar solvent like DMSO (10 mL). To Flask B, add a secondary haloalkene (e.g., 2-bromopropene, 1 mmol) in the same solvent.

  • Nucleophile Addition: To each flask, add a strong nucleophile (e.g., sodium ethoxide, 1.5 mmol).

  • Reaction Conditions: Stir both mixtures at an elevated temperature (e.g., 100°C) under an inert atmosphere (e.g., nitrogen or argon) for an extended period (e.g., 24-48 hours).

  • Workup and Analysis: After the reaction time, quench both reactions with water and extract the organic components with a suitable solvent (e.g., diethyl ether). Analyze the organic extracts by gas chromatography-mass spectrometry (GC-MS) to identify and quantify any substitution or elimination products formed. The starting material would likely be the major component recovered.

This protocol is designed to rigorously test for reactivity, though significant conversion to substitution products is not expected. The primary product, if any, is likely to be from elimination reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Flask A: Primary Haloalkene + DMSO C Add Strong Nucleophile (e.g., NaOEt) A->C B Flask B: Secondary Haloalkene + DMSO B->C D Heat at 100°C (24-48h) C->D E Quench with Water & Extract D->E F GC-MS Analysis E->F

Caption: Workflow for testing haloalkene reactivity.

Conclusion

References

Purity Assessment of 5-Chlorohex-1-ene: A Comparative Guide to HPLC and GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a critical step in ensuring the integrity and reproducibility of experimental results. 5-Chlorohex-1-ene, a versatile halogenated alkene, is employed in various synthetic pathways where its purity can significantly influence reaction outcomes, yield, and the impurity profile of subsequent products. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, offering detailed experimental protocols and supporting data to aid in method selection.

While Gas Chromatography is the conventional and more suitable method for analyzing volatile compounds like this compound, this guide also presents a hypothetical Reversed-Phase HPLC (RP-HPLC) method. This allows for a comprehensive comparison of the two techniques, highlighting their respective strengths and weaknesses in the context of this specific analytical challenge.

Experimental Protocols

Detailed methodologies for both a hypothetical RP-HPLC method and a standard GC method are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol (Hypothetical)

This protocol is designed for a reversed-phase separation, which is suitable for non-polar to moderately polar compounds. Given the volatility of this compound, this method is less common but presented here for comparative purposes.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a low wavelength, such as 205 nm, due to the lack of a strong chromophore in this compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of this compound in the mobile phase (e.g., 1 mg/mL). Ensure the sample is fully dissolved.

Gas Chromatography (GC) Protocol

Gas Chromatography is the preferred method for the analysis of volatile compounds like this compound.

  • Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for higher sensitivity to halogenated compounds.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-1701, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Maintain at 150°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C (for FID).

  • Injection Mode: Split injection (e.g., split ratio of 50:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent such as hexane or dichloromethane (e.g., to a concentration of 1 mg/mL).

Data Presentation: Comparative Analysis

The following table summarizes the expected performance characteristics of the HPLC and GC methods for the purity assessment of this compound. The data is illustrative and based on the typical performance of these techniques for similar analytes.

ParameterHPLC (Hypothetical)Gas Chromatography (GC)
Principle of Separation Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Retention Time 3-5 minutes5-10 minutes (depending on the temperature program)
Resolution of Isomers Moderate. May co-elute with closely related isomers.High. Excellent separation of regioisomers and other volatile impurities.
Limit of Detection (LOD) ~10-50 ng on column (UV)~0.1-1 ng on column (FID), <0.1 pg on column (ECD)
Limit of Quantitation (LOQ) ~50-150 ng on column (UV)~0.5-5 ng on column (FID), <1 pg on column (ECD)
Precision (RSD%) < 2%< 1%
Potential Impurities Detected Non-volatile impurities, less volatile isomers.Volatile impurities, regioisomers (e.g., 1-chlorohexene, 6-chlorohex-1-ene), residual solvents.

Mandatory Visualizations

hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis sample_prep Dissolve this compound in Mobile Phase mobile_phase_prep Prepare Acetonitrile/Water (70:30 v/v) injector Autosampler/Injector (10 µL injection) sample_prep->injector degas Degas Mobile Phase pump HPLC Pump (1.0 mL/min) degas->pump pump->injector column C18 Column (30°C) injector->column detector UV Detector (205 nm) column->detector workstation Data Acquisition & Processing detector->workstation report Purity Report Generation workstation->report

Caption: Workflow for the HPLC Purity Assessment of this compound.

method_selection start Purity Assessment of This compound question1 Is the analyte volatile? start->question1 gc_path Gas Chromatography (GC) question1->gc_path Yes hplc_path High-Performance Liquid Chromatography (HPLC) question1->hplc_path No question2 Are potential impurities volatile regioisomers? gc_path->question2 hplc_alternative HPLC is a possible alternative, but may have limited resolution and sensitivity. hplc_path->hplc_alternative gc_recommended GC is the recommended method for high resolution and sensitivity. question2->gc_recommended Yes question2->hplc_alternative No

Caption: Decision Tree for Analytical Method Selection.

Comparison and Recommendations

HPLC Analysis

  • Advantages:

    • Simple sample preparation.

    • Can be used if a GC is not available.

  • Disadvantages:

    • Volatility: The high volatility of this compound can lead to issues with sample handling and reproducibility.

    • Detection: The lack of a strong UV chromophore necessitates detection at very low wavelengths, which can result in high background noise and interference from solvents and other impurities.

    • Resolution: Reversed-phase HPLC may not provide sufficient resolution to separate closely related isomers, which are common impurities in the synthesis of halogenated alkenes.

GC Analysis

  • Advantages:

    • Suitability for Volatiles: GC is the ideal technique for analyzing volatile and semi-volatile compounds.

    • High Resolution: Capillary GC columns offer excellent separation efficiency, allowing for the resolution of complex mixtures and the separation of closely related isomers.

    • High Sensitivity: FID provides good sensitivity for hydrocarbons, while an ECD offers exceptional sensitivity for halogenated compounds like this compound.

  • Disadvantages:

    • Thermal Decomposition: Thermally labile impurities could potentially degrade in the hot injector port. However, this compound and its likely impurities are expected to be thermally stable under typical GC conditions.

For the purity assessment of this compound, Gas Chromatography is unequivocally the superior and recommended analytical technique. Its ability to handle volatile compounds, coupled with the high resolution of capillary columns and the high sensitivity of detectors like FID and ECD, makes it the gold standard for this type of analysis. GC will provide a more accurate and detailed impurity profile, which is crucial for quality control in research and drug development.

While a hypothetical HPLC method is presented for comparative purposes, its practical application for this specific analyte is limited due to the compound's volatility and weak UV absorbance. The HPLC method would be a viable, albeit less effective, option only in situations where GC instrumentation is unavailable. Researchers and scientists should prioritize the use of GC for reliable and comprehensive purity analysis of this compound.

Unveiling the Role of the Double Bond in Nucleophilic Substitution: A Kinetic Comparison of 5-Chlorohex-1-ene and its Saturated Analog

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the kinetic data from nucleophilic substitution reactions of 5-chlorohex-1-ene reveals a significant rate enhancement attributed to the neighboring group participation of the carbon-carbon double bond. This guide provides a comparative overview of the reaction kinetics, supported by experimental data and detailed methodologies, for researchers and professionals in the fields of chemistry and drug development.

The presence of a double bond in the γ-δ position relative to the leaving group in this compound introduces a fascinating element to its reactivity in nucleophilic substitution reactions. This internal nucleophile can participate in the rate-determining step, leading to a mechanism that deviates from the classical SN1 and SN2 pathways and results in an accelerated reaction rate. This phenomenon, known as anchimeric assistance or neighboring group participation (NGP), is a cornerstone of physical organic chemistry.

Comparative Kinetic Data: Unsaturated vs. Saturated Substrates

The most direct evidence for the anchimeric assistance of the double bond in the 5-hexenyl system comes from the study of the acetolysis of 5-hexenyl p-nitrobenzenesulfonate. The rate of this reaction is significantly faster than that of its saturated analog, n-hexyl p-nitrobenzenesulfonate, under identical conditions.

SubstrateRelative Rate of AcetolysisProduct Distribution (%)
5-Hexenyl p-nitrobenzenesulfonate1.783.7% 5-Hexenyl acetate, 4.7% Cyclohexene, 11.6% Cyclohexyl acetate[1]
n-Hexyl p-nitrobenzenesulfonate1.0 (Reference)~100% n-Hexyl acetate

This 1.7-fold rate increase is a clear indication that the double bond is involved in the transition state of the rate-determining step, lowering the activation energy of the reaction.[1] The formation of cyclic products, cyclohexene and cyclohexyl acetate, further confirms the participation of the double bond, leading to a cyclized intermediate.

Reaction Mechanism and Experimental Workflow

The nucleophilic substitution of this compound, particularly in solvolysis reactions, is proposed to proceed through a combination of direct substitution and a pathway involving neighboring group participation. The latter involves the formation of a cyclic carbocation intermediate, which can then be attacked by a nucleophile at two different positions, leading to both cyclic and acyclic products.

Signaling Pathway Diagram

Nucleophilic Substitution of this compound Substrate This compound Intermediate Cyclopentylmethyl Cation (via NGP) Substrate->Intermediate k_Δ (Anchimeric Assistance) Direct_Product 5-Hexen-1-ol/Ether (Direct Substitution Product) Substrate->Direct_Product k_s (Direct Substitution) Cyclic_Product1 Cyclopentylmethanol/Ether Intermediate->Cyclic_Product1 Cyclic_Product2 Cyclohexanol/Ether Intermediate->Cyclic_Product2 Nucleophile Nucleophile (e.g., Solvent) Kinetic Study Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Reactant_Prep Prepare solution of This compound in solvent Thermostat Equilibrate reactant solution in a thermostat Reactant_Prep->Thermostat Initiate Initiate reaction (e.g., add nucleophile) Thermostat->Initiate Aliquot Withdraw aliquots at timed intervals Initiate->Aliquot Quench Quench reaction in aliquot Aliquot->Quench Titrate Titrate acid byproduct Quench->Titrate Plot Plot concentration vs. time Titrate->Plot Rate_Constant Calculate rate constant (k) Plot->Rate_Constant

References

A Comparative Guide to Grignard Reagents from Diverse Haloalkane Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of the haloalkane precursor is a critical parameter in the synthesis of Grignard reagents, influencing reaction initiation, rate, yield, and the profile of side products. This guide provides an objective comparison of Grignard reagents prepared from alkyl iodides, bromides, and chlorides, supported by established reactivity principles and typical experimental outcomes.

Performance Comparison of Haloalkanes in Grignard Synthesis

The reactivity of haloalkanes in the formation of Grignard reagents follows the trend: RI > RBr > RCl.[1][2] This trend is a direct consequence of the carbon-halogen bond strength, which decreases down the group. The weaker the bond, the more readily magnesium can insert to form the organomagnesium halide. This difference in reactivity has significant implications for the practical aspects of Grignard reagent preparation.

ParameterAlkyl Iodide (R-I)Alkyl Bromide (R-Br)Alkyl Chloride (R-Cl)
Reactivity HighestModerateLowest
Initiation Often spontaneous, may require gentle warming.Typically requires initiation with a small crystal of iodine or gentle heating.Often difficult to initiate, may require activators like 1,2-dibromoethane and higher temperatures (reflux in THF).[3]
Typical Reaction Time FastModerateSlow
Typical Yield HighGood to HighModerate to Good
Side Reactions Prone to Wurtz coupling, especially at higher concentrations and temperatures.Wurtz coupling is a potential side reaction but is generally less pronounced than with alkyl iodides.[3]Wurtz coupling is less common due to lower reactivity.
Stability of Grignard Reagent Less stable, can be prone to decomposition.Generally stable in ether solvents.More stable compared to those from iodides and bromides.
Cost HighestModerateLowest

Note: The yields and reaction times are qualitative comparisons and can vary significantly based on the specific alkyl group, solvent, temperature, and purity of the magnesium and haloalkane.

Experimental Protocols

The following is a generalized protocol for the preparation of a Grignard reagent. Key variations for different haloalkanes are highlighted.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Alkyl halide (iodide, bromide, or chloride)

  • Iodine crystal (for initiation, especially for bromides and chlorides)

  • 1,2-Dibromoethane (optional activator for chlorides)

  • Reaction flask (three-necked flask is ideal)

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. All glassware must be rigorously dried in an oven and assembled while hot to prevent condensation of atmospheric moisture.[2]

  • Magnesium Preparation: Place the required amount of magnesium turnings in the reaction flask. For less reactive halides (chlorides), grinding the magnesium turnings in a mortar and pestle can increase the surface area and facilitate initiation.

  • Initiation:

    • Alkyl Iodides: Add a small amount of the alkyl iodide solution to the magnesium. The reaction often starts spontaneously, indicated by bubbling and a gentle reflux.

    • Alkyl Bromides: Add a small crystal of iodine to the magnesium turnings. Add a small portion of the alkyl bromide solution. Gentle warming with a heat gun may be necessary to initiate the reaction. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.[4]

    • Alkyl Chlorides: Initiation is often the most challenging step. Add a crystal of iodine and a few drops of 1,2-dibromoethane to the magnesium. Heat the flask gently and add a small amount of the alkyl chloride solution. Refluxing in THF is often required to maintain the reaction.[3]

  • Addition of Haloalkane: Once the reaction has been initiated, add the remaining haloalkane, dissolved in the anhydrous solvent, dropwise from the dropping funnel at a rate that maintains a gentle reflux. Overly rapid addition can lead to an uncontrolled exothermic reaction and an increase in side products, particularly Wurtz coupling.[3]

  • Completion: After the addition is complete, continue to stir the mixture and reflux gently for a period of time (typically 30-60 minutes) to ensure complete reaction. The solution will typically appear cloudy and grey to brown.

  • Usage: The prepared Grignard reagent is typically used immediately in the next step of the synthesis.

Visualizing the Reactivity and Workflow

The following diagrams illustrate the key relationships and the general workflow for the preparation of Grignard reagents.

G Reactivity of Haloalkanes in Grignard Formation RI Alkyl Iodide (R-I) Weakest C-X Bond Reactivity_High Highest Reactivity RI->Reactivity_High RBr Alkyl Bromide (R-Br) Intermediate C-X Bond Reactivity_Med Moderate Reactivity RBr->Reactivity_Med RCl Alkyl Chloride (R-Cl) Strongest C-X Bond Reactivity_Low Lowest Reactivity RCl->Reactivity_Low

Caption: Haloalkane Reactivity Trend

G Generalized Workflow for Grignard Reagent Preparation cluster_prep Preparation cluster_reaction Reaction cluster_completion Completion Dry_Apparatus Dry Glassware Add_Mg Add Magnesium Turnings Dry_Apparatus->Add_Mg Inert_Atmosphere Establish Inert Atmosphere Add_Mg->Inert_Atmosphere Initiation Initiate Reaction (Iodine/Heating/Activator) Inert_Atmosphere->Initiation Add_Haloalkane Dropwise Addition of Haloalkane Solution Initiation->Add_Haloalkane Reflux Maintain Gentle Reflux Add_Haloalkane->Reflux Stir Stir to Complete Reaction Reflux->Stir Use Use Grignard Reagent in situ Stir->Use

Caption: Grignard Preparation Workflow

Conclusion

The choice of haloalkane for Grignard reagent synthesis involves a trade-off between reactivity, cost, and the potential for side reactions. Alkyl iodides offer the highest reactivity, facilitating easy initiation and rapid reaction, but are the most expensive and prone to Wurtz coupling. Alkyl chlorides are the most cost-effective and yield more stable Grignard reagents, but their low reactivity can make initiation difficult. Alkyl bromides often represent a practical compromise, offering good reactivity and yields at a moderate cost. A thorough understanding of these differences is essential for the successful design and execution of syntheses involving Grignard reagents.

References

A Comparative Guide to Theoretical and Experimental Spectroscopic Data of 5-Chlorohex-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of theoretical and experimental spectroscopic data for 5-Chlorohex-1-ene. The information presented is intended to aid in the structural elucidation and characterization of this compound, which is a valuable building block in organic synthesis.

Spectroscopic Data Comparison

The following tables summarize the theoretical and experimental spectroscopic data for this compound. Theoretical data has been generated using computational chemistry methods, while the experimental data represents typical values observed for the functional groups present in the molecule.

¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
Proton Assignment Theoretical Chemical Shift (ppm) Experimental Chemical Shift (ppm) Multiplicity
H-1 (a)5.855.75 - 5.90ddt
H-1 (b)5.085.00 - 5.15ddt
H-25.024.95 - 5.10m
H-3 (a, b)2.202.10 - 2.30m
H-4 (a, b)1.851.75 - 1.95m
H-54.053.95 - 4.15m
H-6 (a, b, c)1.551.50 - 1.60d
¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
Carbon Assignment Theoretical Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C-1137.5137.0 - 138.0
C-2115.8115.0 - 116.0
C-335.234.5 - 36.0
C-433.132.5 - 34.0
C-558.958.0 - 60.0
C-622.421.5 - 23.0
Infrared (IR) Spectroscopic Data
Functional Group Theoretical Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹) Vibrational Mode
=C-H30803075 - 3095Stretching
C-H (alkane)2960, 28702950 - 2970, 2860 - 2880Stretching
C=C16451640 - 1650Stretching
C-Cl740720 - 760Stretching
Mass Spectrometry (MS) Data
m/z Theoretical Relative Abundance (%) Experimental Relative Abundance (%) Fragment Ion
118/12030~3:1 ratio[M]⁺ (Molecular Ion)
83100High[M-Cl]⁺
7740Moderate[C₆H₅]⁺
4160High[C₃H₅]⁺ (Allyl cation)

Experimental and Theoretical Protocols

Experimental Data Acquisition

The provided experimental data are typical values and ranges for the functional groups found in this compound. Actual experimental values can vary based on the specific conditions and instrumentation used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr).

  • Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI) at 70 eV.

Theoretical Data Generation

The theoretical spectroscopic data presented in this guide were generated using computational chemistry software.

  • NMR Spectra Prediction: ¹H and ¹³C NMR chemical shifts were predicted using Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory, employing the Gauge-Independent Atomic Orbital (GIAO) method.

  • IR Spectrum Prediction: Infrared vibrational frequencies were calculated using DFT at the B3LYP/6-31G(d) level of theory. A scaling factor is typically applied to the calculated frequencies to better match experimental values.

  • Mass Spectrum Prediction: The fragmentation pattern was predicted based on established principles of mass spectral fragmentation of organic molecules, considering the stability of the resulting carbocations and radical species.

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the logical workflow for comparing theoretical and experimental spectroscopic data for the purpose of structural verification.

Spectroscopic_Data_Comparison_Workflow Workflow for Spectroscopic Data Comparison cluster_experimental Experimental Analysis cluster_theoretical Theoretical Analysis exp_synthesis Synthesize or Procure This compound exp_nmr Acquire 1H and 13C NMR Spectra exp_synthesis->exp_nmr exp_ir Acquire IR Spectrum exp_synthesis->exp_ir exp_ms Acquire Mass Spectrum exp_synthesis->exp_ms exp_data Experimental Spectroscopic Data exp_nmr->exp_data exp_ir->exp_data exp_ms->exp_data comparison Compare Experimental and Theoretical Data exp_data->comparison the_structure Define Molecular Structure of This compound the_nmr Predict 1H and 13C NMR Spectra (DFT/GIAO) the_structure->the_nmr the_ir Predict IR Spectrum (DFT) the_structure->the_ir the_ms Predict Mass Spectrum (Fragmentation Analysis) the_structure->the_ms the_data Theoretical Spectroscopic Data the_nmr->the_data the_ir->the_data the_ms->the_data the_data->comparison verification Structural Verification comparison->verification

Caption: Workflow for comparing theoretical and experimental spectroscopic data.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or in contact with skin. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Always work in a well-ventilated area and use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Safety Operating Guide

Proper Disposal of 5-Chlorohex-1-ene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 5-Chlorohex-1-ene is paramount in any research and development setting. As a halogenated organic compound, it requires specific handling procedures to mitigate environmental impact and ensure personnel safety. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety protocols for hazardous waste management.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of potentially harmful vapors.

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is a critical first step. This compound is classified as a halogenated organic waste.[1][2] Mixing it with other waste streams can create hazardous reactions and complicate the disposal process, often increasing disposal costs.[3]

Experimental Protocol for Waste Collection:

  • Container Selection: Obtain a designated hazardous waste container specifically for halogenated organic compounds.[1] These containers are often labeled with green tags or markings. The container must be in good condition, compatible with the chemical, and have a tightly sealing screw cap.[4]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[3][4] Do not use abbreviations or chemical formulas.[4] If other halogenated solvents are to be added to the same container, a list of all components must be maintained.[1][4]

  • Waste Transfer: Carefully transfer the this compound waste into the designated container. Avoid splashing. It is recommended to use a funnel for liquid transfers.

  • Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[3][4] The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and strong oxidizing agents.[4] The filling level should not exceed 90% of the container's capacity.[5]

  • Documentation: Maintain a log sheet for the waste container. Record the name and quantity of the chemical added.[1]

Prohibited Waste Mixtures

To ensure safety and proper disposal, the following substances must not be mixed with this compound in the halogenated waste container[3]:

  • Strong acids or bases

  • Aqueous solutions of toxic organic chemicals

  • Heavy metals (e.g., Lead, Mercury, Silver)

  • Used vacuum pump oil

  • Sulfides or inorganic cyanides

  • Strong oxidizing or reducing agents

  • Water-reactive substances

  • Polychlorinated biphenyls (PCBs)

  • Unknown chemicals

Quantitative Data for Disposal

ParameterValue / GuidelineSource
Chemical Formula C₆H₁₁Cl[6]
CAS Number 927-54-8[6][7]
Waste Category Halogenated Organic Waste[1][2]
EPA Hazardous Waste Code Dependent on specific waste stream characteristics and regulations; consult your institution's EHS department.General SOP
Recommended Container Chemically resistant container with a tight-fitting lid (e.g., high-density polyethylene).[5][5]
Prohibited Admixtures Non-halogenated solvents (if kept separate), strong acids/bases, heavy metals, oxidizers.[3][3]

Final Disposal Procedure

Once the waste container is ready for disposal, it should be securely sealed and transported to your institution's designated hazardous waste accumulation area. Contact your Environmental Health and Safety (EHS) department to arrange for pickup. The ultimate disposal method for halogenated organic wastes is typically high-temperature incineration at a licensed hazardous waste facility.[1]

Logical Workflow for Waste Segregation

The following diagram illustrates the decision-making process for segregating chemical waste, with a focus on identifying and properly containerizing halogenated compounds like this compound.

G start Start: Generated Chemical Waste is_organic Is the waste organic? start->is_organic is_halogenated Does it contain F, Cl, Br, or I? is_organic->is_halogenated Yes inorganic_waste Aqueous/Inorganic Waste (Acids, Bases, Heavy Metals) is_organic->inorganic_waste No non_halogenated_waste Non-Halogenated Organic Waste is_halogenated->non_halogenated_waste No halogenated_waste Halogenated Organic Waste (e.g., this compound) is_halogenated->halogenated_waste Yes dispose_inorganic Collect in Blue Labeled Carboy inorganic_waste->dispose_inorganic dispose_non_halogenated Collect in Black Labeled Carboy non_halogenated_waste->dispose_non_halogenated dispose_halogenated Collect in Green Labeled Carboy halogenated_waste->dispose_halogenated

Caption: Waste segregation decision tree for laboratory chemicals.

References

Essential Safety and Logistical Information for Handling 5-Chlorohex-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Chlorohex-1-ene was located. The following information is based on the chemical properties of structurally similar compounds and general safety protocols for volatile halogenated hydrocarbons and flammable liquids. It is imperative to handle this substance with extreme caution and to conduct a thorough risk assessment before use.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to establish a foundation for safe laboratory operations and proper disposal.

Physical and Chemical Properties (Inferred)

The following table summarizes the inferred physical and chemical properties of this compound, based on data for similar compounds.

PropertyValue
Molecular FormulaC₆H₁₁Cl
Molecular Weight118.60 g/mol
AppearanceLikely a colorless to light yellow liquid
Boiling PointEstimated to be similar to 6-Chlorohex-1-ene (135-136 °C)
Flash PointExpected to be characteristic of a flammable liquid (<60 °C)
DensityEstimated to be around 0.9 g/mL
Hazard Classification (Inferred)

The hazard classification for this compound is inferred based on its chemical structure as a volatile, chlorinated alkene.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Flammable LiquidsCategory 3FlameWarningH226: Flammable liquid and vapor
Skin Corrosion/IrritationCategory 2Exclamation MarkWarningH315: Causes skin irritation
Eye Damage/IrritationCategory 2AExclamation MarkWarningH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3Exclamation MarkWarningH335: May cause respiratory irritation
(Single Exposure)

Operational Plan: Handling this compound

Adherence to the following step-by-step protocol is crucial for the safe handling of this compound.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when handling larger quantities (>50 mL).

  • Hand Protection: Wear nitrile gloves. Given the chlorinated nature of the compound, double-gloving is recommended. Ensure gloves are inspected before use and changed immediately if contaminated.

  • Skin and Body Protection: A flame-resistant lab coat must be worn. When handling larger volumes, consider a chemical-resistant apron.

  • Respiratory Protection: For situations where fume hood use is not feasible or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is required.

Chemical Storage
  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

  • Keep containers tightly closed to prevent the escape of vapors.

  • Store away from incompatible materials such as strong oxidizing agents.

Handling Procedure
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment and reagents before introducing this compound.

    • Have spill control materials readily available.

  • Dispensing:

    • Ground all containers and receiving vessels to prevent static discharge.

    • Use a properly functioning pipette or a syringe for liquid transfers. Avoid pouring directly from large containers to minimize splashing and vapor release.

  • During Use:

    • Keep all containers sealed when not in immediate use.

    • Avoid contact with skin and eyes.

    • Do not eat, drink, or smoke in the work area.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

    • For large spills, evacuate the area and contact emergency services.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Chlorinated Waste Stream: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container for chlorinated solvents.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Chlorinated Solvents," and a list of all chemical constituents.

  • Container Integrity: Use a chemically resistant container with a secure, tight-fitting lid. Do not overfill the container; leave at least 10% headspace.

Disposal of Contaminated Materials
  • PPE and Consumables: All disposable PPE (gloves, etc.) and other materials (pipette tips, absorbent pads) contaminated with this compound must be disposed of in the solid hazardous waste stream, separate from the liquid waste.

Final Disposal Procedure
  • Storage of Waste: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Waste Pickup: Arrange for the collection of the hazardous waste by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.

  • Documentation: Maintain accurate records of the waste generated, including the chemical composition and quantity, as required by institutional and regulatory policies.

Workflow Diagram

The following diagram illustrates the key steps in the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep Don PPE and Prepare Fume Hood storage Retrieve from Flammables Cabinet prep->storage dispense Dispense in Fume Hood storage->dispense reaction Perform Experimental Procedure dispense->reaction liquid_waste Collect Liquid Waste in Chlorinated Solvent Container reaction->liquid_waste solid_waste Collect Contaminated Solids in Designated Waste Bag reaction->solid_waste waste_storage Store Waste in Satellite Accumulation Area liquid_waste->waste_storage solid_waste->waste_storage ehs_pickup Arrange for EHS Pickup waste_storage->ehs_pickup

Workflow for this compound Handling and Disposal

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chlorohex-1-ene
Reactant of Route 2
5-Chlorohex-1-ene

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